2-(Dimethylamino)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[2-(dimethylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTUDNKQUJVGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402561 | |
| Record name | [2-(Dimethylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89291-23-6 | |
| Record name | [2-(Dimethylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)phenylboronic acid
This technical guide provides a comprehensive overview of the core physical properties of 2-(Dimethylamino)phenylboronic acid, a significant compound in chemical synthesis and drug development. The information is tailored for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental context, and structured presentation.
Core Physical and Chemical Properties
This compound is an organic compound that is solid at room temperature. Its properties are influenced by the presence of both the boronic acid group and the dimethylamino substituent on the phenyl ring.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| CAS Number | 89291-23-6 | [1] |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | [1] |
| Melting Point | 70 °C | |
| Boiling Point | 317.0 ± 44.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | 97% |
Note: In contrast, the related compound 2-((dimethylamino)methyl)phenylboronic acid has a significantly higher melting point of 366-368°C and a molecular weight of 179.03 g/mol .[2][3]
Acidity and Solubility
The pKa value is a critical parameter for boronic acids, influencing their binding properties, particularly with diols. While a specific experimental pKa for this compound is not detailed in the provided search results, a related ortho-substituted derivative, 2-((dimethylamino)methyl)phenylboronic acid, shows a notably low pKa of approximately 5.3.[4] This suggests that ortho-substitution with amino groups can significantly increase acidity compared to the unsubstituted phenylboronic acid, which has a pKa in the range of 8.64–8.90.[4][5]
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the physical properties of this specific compound are not available in the provided search results. However, general methodologies for characterizing phenylboronic acids are well-established.
-
Melting Point Determination: Melting points are typically determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until it transitions from a solid to a liquid.
-
Solubility Determination: The solubility of phenylboronic acid derivatives has been determined experimentally using dynamic methods.[6][8] This technique often involves measuring the disappearance of turbidity in a solution as the temperature is changed, detected by measuring light intensity with a luminance probe.[6][8]
-
pKa Determination: The pKa of boronic acids can be determined through various titration methods or calculated using computational chemistry approaches, which involve assessing the free energy of the acid and its conjugate base in solution.[5]
Logical Relationships of this compound
The following diagram illustrates the connection between the molecular structure of this compound and its fundamental physical properties.
Caption: Molecular structure and its associated physical properties.
References
- 1. scbt.com [scbt.com]
- 2. 85107-53-5 Cas No. | 2-(N,N-Dimethylaminomethyl)phenyl-boronic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. {2-[(Dimethylamino)methyl]phenyl}boronic acid | C9H14BNO2 | CID 2734345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)phenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted with both a boronic acid group and a dimethylamino group at the ortho position, confer specific chemical properties that make it a valuable reagent and building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and related research fields.
Core Data Summary
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 165.00 g/mol | [1] |
| Chemical Formula | C₈H₁₂BNO₂ | [1] |
| CAS Number | 89291-23-6 | |
| Appearance | Solid | |
| Melting Point | 70 °C | |
| Boiling Point | 317.0 ± 44.0 °C at 760 mmHg | |
| InChI Key | NLTUDNKQUJVGKP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the related isomer, 3-(Dimethylamino)phenylboronic acid, is presented below, which can be adapted for the synthesis of the 2-isomer by starting with 2-bromo-N,N-dimethylaniline.
Experimental Protocol: Synthesis of 3-(Dimethylamino)phenylboronic Acid
This protocol describes the synthesis of 3-(Dimethylamino)phenylboronic acid from 3-bromo-N,N-dimethylaniline.
Materials:
-
3-bromo-N,N-dimethylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
-
Add trimethyl borate (3-4 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(Dimethylamino)phenylboronic acid.
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are pivotal in several areas of drug development and organic synthesis, primarily due to the reactivity of the boronic acid moiety.
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3][4] These biaryl structures are common motifs in many biologically active molecules and pharmaceuticals. The reaction involves the coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the appropriate solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Glucose-Responsive Systems for Drug Delivery
Phenylboronic acids are known to form reversible covalent complexes with diols, such as glucose.[5] This property is exploited in the design of "smart" drug delivery systems, particularly for insulin.[5] Polymers functionalized with phenylboronic acid moieties can exhibit glucose-responsive swelling or disassembly, leading to the controlled release of an encapsulated drug like insulin in response to elevated glucose levels.
The workflow for developing a glucose-responsive drug delivery system using a phenylboronic acid-containing polymer is outlined below.
Conclusion
This compound is a versatile and valuable compound in modern organic and medicinal chemistry. Its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it a key building block for the synthesis of complex organic molecules. Furthermore, its ability to interact with diols has paved the way for innovative applications in the development of stimuli-responsive materials for targeted drug delivery. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in creating novel therapeutics and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. PET neurochemical imaging modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 5. Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(Dimethylamino)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)phenylboronic acid is an organoboron compound with the chemical formula C₈H₁₂BNO₂ and a molecular weight of 165.0 g/mol .[1] Its unique structure, featuring both a boronic acid moiety and a dimethylamino group, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This guide provides a comprehensive overview of the available solubility information and experimental protocols for its determination.
Solubility Profile of this compound
Physicochemical Properties:
| Property | Value |
| CAS Number | 89291-23-6 |
| Molecular Formula | C₈H₁₂BNO₂ |
| Molecular Weight | 165.0 g/mol [1] |
| Physical Form | Solid |
| Melting Point | ~70 °C |
| Boiling Point | 317.0 ± 44.0 °C at 760 mmHg |
Comparative Solubility Data: Phenylboronic Acid
To provide a frame of reference, the following table summarizes the solubility of the parent compound, phenylboronic acid, in various organic solvents. It is important to note that the dimethylamino group in the ortho position will influence the polarity and intermolecular interactions, and thus the solubility of this compound may differ. Phenylboronic acid is generally soluble in most polar organic solvents but poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[2]
| Solvent | Qualitative Solubility of Phenylboronic Acid |
| Diethyl Ether | High[3] |
| Ethanol | Soluble[2] |
| Acetone | High[3] |
| Chloroform | Moderate[3] |
| 3-Pentanone | High[4] |
| Dipropyl Ether | High[3] |
| Methylcyclohexane | Very Low[3] |
| Methanol | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Experimental Protocols
A reliable and commonly used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[4][5] This method involves observing the temperature at which a known composition of the solute and solvent becomes a single liquid phase upon controlled heating.
Protocol for Determining Solubility via the Dynamic Method
Objective: To determine the equilibrium solubility temperature of this compound in a specific organic solvent at various concentrations.
Materials and Apparatus:
-
This compound
-
High-purity organic solvent of choice
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control (e.g., ±0.1 °C)
-
Calibrated digital thermometer
-
Light source (e.g., LED)
-
Luminance probe or photodetector
-
Analytical balance (±0.0001 g)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.
-
-
Heating and Equilibration:
-
Place the vessel in the circulating bath and begin vigorous stirring to ensure the mixture is homogenous.
-
Slowly increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min) to allow for thermal equilibrium.
-
-
Turbidity Measurement and Data Collection:
-
Continuously monitor the turbidity of the mixture by passing a beam of light through the sample and measuring its intensity with the luminance probe.
-
The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution (indicated by a sharp increase in light transmittance), is recorded as the solubility temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat steps 1-3 for several different compositions of the solute and solvent.
-
Plot the solubility temperatures against the mole fraction of the solute to construct a solubility curve. This curve represents the solid-liquid equilibrium for the system.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dynamic method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a framework for understanding its likely behavior in organic solvents based on the properties of its parent compound, phenylboronic acid. The detailed experimental protocol for the dynamic method offers a robust approach for researchers to determine precise solubility data in their laboratories. Such data is invaluable for the effective use of this versatile reagent in drug discovery and development, enabling streamlined process optimization and purification.
References
Crystal Structure of 2-(Dimethylamino)phenylboronic Acid: A Technical Overview
Despite a comprehensive search of available scientific literature and crystallographic databases, the single-crystal X-ray structure of 2-(Dimethylamino)phenylboronic acid has not been publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.
This document aims to provide relevant background information, general experimental methodologies applicable to similar compounds, and a theoretical representation of the molecule for researchers, scientists, and drug development professionals interested in this compound.
Introduction to this compound
This compound, with the chemical formula C₈H₁₂BNO₂, is an aromatic boronic acid derivative. Boronic acids are a class of compounds that have gained significant interest in medicinal chemistry and materials science due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. This property makes them valuable as sensors, in drug delivery systems, and as building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.
The 2-(dimethylamino) substituent on the phenyl ring is expected to influence the electronic properties and the intermolecular interactions of the molecule, which in turn would dictate its crystal packing and solid-state architecture. The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, potentially leading to specific packing motifs in the solid state.
General Experimental Protocols for Crystal Structure Determination
While the specific crystal structure of this compound is unavailable, the following outlines a general workflow for the determination of a small molecule crystal structure, which would be applicable to this compound.
Synthesis and Recrystallization
The synthesis of this compound is typically achieved through the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For the purpose of single-crystal X-ray diffraction, high-purity material is essential. The synthesized powder would then be recrystallized to obtain single crystals of suitable size and quality.
General Recrystallization Protocol: A common method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.
-
Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Solution Preparation: A saturated or near-saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature.
-
Slow Cooling/Evaporation: The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to achieve the best agreement between the observed and calculated structure factors.
Theoretical Molecular Structure
In the absence of experimental crystallographic data, a theoretical representation of the molecular structure of this compound can be visualized.
Figure 1. 2D representation of the this compound molecule.
Conclusion
While a definitive guide to the crystal structure of this compound cannot be presented due to the lack of publicly available experimental data, this document provides a framework for understanding the compound and the general procedures required for its structural elucidation. Researchers in possession of this compound are encouraged to perform single-crystal X-ray diffraction studies and deposit the resulting data in a public repository such as the Cambridge Structural Database (CSD) to advance the scientific understanding of this molecule. Such data would be invaluable for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceuticals.
A Technical Guide to the Stability and Storage of 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(dimethylamino)phenylboronic acid. Due to the limited availability of specific, in-depth stability studies on this particular molecule in publicly accessible literature, this document synthesizes information from material safety data sheets, general knowledge of boronic acid chemistry, and established analytical methodologies for stability testing. The protocols and data presented herein are representative and intended to provide a robust framework for handling, storing, and assessing the stability of this compound and related compounds.
Core Stability Profile and Recommended Storage
This compound is generally considered stable when stored under appropriate conditions. However, like many organoboronic acids, it is susceptible to degradation, primarily through oxidative and hydrolytic pathways. The intramolecular coordination between the dimethylamino group and the boronic acid moiety may confer some additional stability compared to unsubstituted phenylboronic acid, but careful handling and storage are still crucial to ensure its integrity.
Key Stability Influencers:
-
Temperature: Elevated temperatures can accelerate decomposition.
-
Light: Exposure to light may promote degradation.[1]
-
Moisture and Air: Phenylboronic acids can be sensitive to moisture and air, which can facilitate hydrolysis and oxidation.[2]
-
pH: The stability of boronic acids can be pH-dependent. Degradation of some related compounds is accelerated in alkaline solutions.[3]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can cause decomposition.[1][2][4]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data sheets and general best practices for boronic acids:
| Parameter | Recommendation | Source(s) |
| Temperature | Refrigerate; Store below 4°C (39°F). | [1] |
| Atmosphere | Store in a dry environment under an inert atmosphere (e.g., nitrogen or argon). | [2] |
| Container | Keep in a tightly closed container. | [1] |
| Light Exposure | Protect from light. | [5] |
| Ventilation | Store in a well-ventilated place. | [4] |
Potential Degradation Pathways
The primary degradation pathways anticipated for this compound are oxidation and protodeboronation (a form of hydrolysis). Upon thermal stress, cleavage of the boronic acid group and decomposition of the aromatic ring can occur.
-
Oxidative Degradation: This is a common pathway for boronic acids, often initiated by reactive oxygen species. The carbon-boron bond is cleaved, typically resulting in the corresponding phenol (2-dimethylaminophenol in this case).[6][7]
-
Protodeboronation/Hydrolysis: This pathway involves the replacement of the boronic acid group with a hydrogen atom, yielding dimethylaniline. While more common under certain catalytic conditions, it can occur during storage in the presence of moisture.
-
Thermal Decomposition: At elevated temperatures, the molecule can decompose, releasing hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and boron oxides.[2][4]
Below is a diagram illustrating the key factors that influence the stability of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
General Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study.
Representative Protocol: Stability-Indicating HPLC Method
This protocol describes a general procedure for developing and using an HPLC method to assess the stability of this compound.
Objective: To quantify the purity of this compound and monitor the formation of degradation products under various stress and storage conditions.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV/Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide (for forced degradation)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
3. Forced Degradation Study: To ensure the analytical method is "stability-indicating," the bulk substance is subjected to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in a solution of 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, dilute the samples appropriately and analyze by HPLC. The method is considered specific if all major degradation peaks are well-resolved from the parent peak.
4. Long-Term and Accelerated Stability Study:
-
Setup: Store accurately weighed samples of this compound in appropriate containers under the conditions specified in the ICH guidelines.[8]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
-
-
Analysis: At each time point, remove a sample, dissolve it in a suitable solvent (e.g., acetonitrile/water), and analyze it using the validated HPLC method. Calculate the percentage of the remaining parent compound and the area percentage of any degradation products.
Conclusion
While this compound is stable under recommended handling and storage conditions, its susceptibility to degradation by heat, light, moisture, and incompatible chemicals necessitates careful management. For applications in research and drug development, it is imperative to store the compound in a cool, dark, dry, and inert environment. The implementation of a rigorous stability testing program, utilizing a validated stability-indicating HPLC method as outlined in this guide, is essential for ensuring the quality, purity, and integrity of the material over time. This proactive approach to stability assessment will safeguard the reliability of experimental results and the quality of downstream products.
References
- 1. benchchem.com [benchchem.com]
- 2. raineslab.com [raineslab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Spectroscopic Analysis of 2-(Dimethylamino)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of aminophenylboronic acids, with a focus on 2-(Dimethylamino)phenylboronic acid. Due to the limited public availability of specific spectral data for this compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this class of compounds. To serve as a valuable reference, spectral data for the closely related isomer, 4-(Dimethylamino)phenylboronic acid, is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For arylboronic acids, ¹H and ¹³C NMR provide critical information on the substitution pattern of the aromatic ring and the nature of the organic substituents.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A standard procedure for preparing an arylboronic acid sample for NMR analysis is as follows:
-
Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
The choice of solvent is crucial and depends on the solubility of the compound and the desired chemical shift resolution. For boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice.
-
The sample is gently agitated to ensure complete dissolution.
Data Acquisition:
-
The prepared NMR tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
For ¹³C NMR, a frequency of 100 MHz or higher is commonly used.
-
Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Reference NMR Data for 4-(Dimethylamino)phenylboronic Acid
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(Dimethylamino)phenylboronic acid, which can serve as a comparative reference.
Table 1: ¹H NMR Data for 4-(Dimethylamino)phenylboronic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | d | 2H | Aromatic CH |
| 6.65 | d | 2H | Aromatic CH |
| 2.93 | s | 6H | N(CH₃)₂ |
| 7.8 (broad s) | 2H | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data for 4-(Dimethylamino)phenylboronic Acid
| Chemical Shift (ppm) | Assignment |
| 152.9 | Aromatic C-N |
| 136.1 | Aromatic C-H |
| 118.9 | Aromatic C-B |
| 113.6 | Aromatic C-H |
| 40.0 | N(CH₃)₂ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of B-O, O-H, C-N, and aromatic C-H bonds.
Experimental Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid this compound (1-2 mg) is ground into a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.
-
The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of the empty sample holder is recorded.
-
The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands for Phenylboronic Acids
While a specific spectrum for this compound is not available, the following table lists the characteristic IR absorption bands expected for this class of compounds.
Table 3: General IR Data for Phenylboronic Acids
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | B-OH |
| ~1350 | B-O stretch | B-O |
| ~1600, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-N stretch | Aryl-N |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (in methyl groups) |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for NMR and IR spectroscopic analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Commercial Availability and Synthetic Utility of 2-(Dimethylamino)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-(Dimethylamino)phenylboronic acid, a versatile building block in medicinal chemistry and drug development. The unique electronic and steric properties imparted by the ortho-dimethylamino group make this reagent a valuable tool for constructing complex molecular architectures, particularly in the realm of targeted therapeutics.
Commercial Availability
This compound and its derivatives, such as the pinacol ester, are readily available from a variety of commercial suppliers. These compounds are offered in various purities and quantities to suit a range of research and development needs. Below is a summary of representative commercial sources and product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | (2-(Dimethylamino)phenyl)boronic acid | 89291-23-6 | C₈H₁₂BNO₂ | ≥97% | Inquire |
| This compound pinacol ester | 832114-08-6 | C₁₄H₂₂BNO₂ | 97% | Inquire | |
| Thermo Fisher Scientific (eMolecules) | This compound | 89291-23-6 | C₈H₁₂BNO₂ | 98% | 1g |
| Santa Cruz Biotechnology | This compound | 89291-23-6 | C₈H₁₂BNO₂ | - | Inquire |
| BLD Pharm | 4-(Dimethylamino)phenylboronic acid | 28611-39-4 | C₈H₁₂BNO₂ | - | Inquire |
| Pharmaffiliates | 3-(N,N-Dimethylamino)phenylboronic Acid | 178752-79-9 | C₈H₁₂BNO₂ | - | Inquire |
Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information and to request a Certificate of Analysis. The table includes related isomers for comparative purposes.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura coupling are provided below. These protocols are based on established chemical principles and published procedures for similar compounds.
Synthesis of this compound via Directed Ortho-Metalation
This protocol describes the synthesis of this compound from N,N-dimethylaniline through a directed ortho-metalation and borylation sequence. The dimethylamino group acts as a directing group, facilitating the deprotonation at the ortho position by an organolithium reagent.
Materials:
-
N,N-Dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N,N-dimethylaniline (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-3 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Add trimethyl borate (1.5 to 2.0 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
After the addition, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or silica gel column chromatography.
Suzuki-Miyaura Cross-Coupling of this compound with 4-Bromopyridine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromopyridine, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
4-Bromopyridine hydrochloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.2 equivalents), 4-bromopyridine hydrochloride (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(dimethylamino)phenyl-substituted pyridine.
Applications in Drug Development and Research
Phenylboronic acids, including this compound, are of significant interest in drug discovery and development. Their ability to form reversible covalent bonds with diols is a key feature exploited in various therapeutic and diagnostic applications.
Targeted Drug Delivery to Cancer Cells
A prominent application of phenylboronic acids is in the targeted delivery of chemotherapeutic agents to cancer cells.[1][2] Many cancer cells overexpress sialic acids on their cell surface glycoproteins.[1] Phenylboronic acids can selectively bind to the cis-diol moieties present in sialic acids, providing a mechanism for targeting drug-loaded nanoparticles or conjugates to tumor sites. The acidic microenvironment of tumors can further influence this binding, potentially enabling pH-responsive drug release.[3]
Caption: Targeted drug delivery via phenylboronic acid binding to sialic acid on cancer cells.
Suzuki-Miyaura Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[4] This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals. The ortho-dimethylamino group can influence the reactivity and selectivity of the coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Discovery and History of Ortho-Amino Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-amino substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention in synthetic chemistry and medicinal chemistry. Their unique structural motif, featuring a boronic acid group and an amino group in an ortho relationship on a phenyl ring, imparts distinct chemical properties and biological activities. This guide provides a comprehensive overview of the discovery, historical development, and key applications of these versatile molecules.
Historical Perspective and Discovery
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific discovery of ortho-amino substituted phenylboronic acids is less definitively documented in readily available literature. Early work in the broader field of aminophenylboronic acids can be traced back to the early 20th century. A 1931 publication in the Journal of the American Chemical Society detailed the synthesis of 3-aminophenylboronic acid through the nitration of phenylboronic acid followed by reduction, a foundational strategy that would be adapted for other isomers.[1]
Subsequent advancements in synthetic methodologies, particularly in the mid to late 20th century, paved the way for more efficient and regioselective syntheses of substituted phenylboronic acids, including the ortho-amino variants. The development of directed ortho-metalation and palladium-catalyzed cross-coupling reactions proved to be pivotal in accessing these compounds with greater control and in higher yields.
Key Synthetic Methodologies
The synthesis of ortho-amino substituted phenylboronic acids has evolved significantly over the years, with several key methods emerging as the most prevalent.
Reduction of Ortho-Nitro Phenylboronic Acids
One of the earliest and most straightforward approaches involves the reduction of a corresponding ortho-nitro substituted phenylboronic acid. This method typically utilizes a nitro-substituted precursor, which is then subjected to reducing agents to convert the nitro group to an amino group.
Experimental Protocol: Reduction of 2-Nitrophenylboronic Acid
-
Materials: 2-Nitrophenylboronic acid, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen gas, Diatomaceous earth.
-
Procedure:
-
Dissolve 2-nitrophenylboronic acid (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-aminophenylboronic acid.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has provided a powerful and versatile tool for the synthesis of ortho-amino substituted phenylboronic acids. This approach typically involves the coupling of an ortho-haloaniline with a diboron reagent.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodoaniline
-
Materials: 2-Iodoaniline, Bis(pinacolato)diboron, Potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 2-iodoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMSO to the reaction mixture.
-
Heat the reaction to 80 °C and stir for the required duration, monitoring by a suitable method.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pinacol ester by column chromatography.
-
The pinacol ester can then be deprotected to the boronic acid using a suitable method, such as treatment with an aqueous acid.
-
Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a highly regioselective method that utilizes a directing group to activate a specific ortho-position for metalation, typically with a strong organolithium base. For the synthesis of ortho-amino phenylboronic acids, a protected amino group can serve as the directing group.
Experimental Protocol: Directed Ortho-Metalation of a Protected Aniline
-
Materials: N,N-disubstituted aniline (e.g., N,N-dibenzylaniline), a strong lithium amide base (e.g., LDA or LiTMP), an ethereal solvent (e.g., THF), and a boronic ester (e.g., triisopropyl borate).
-
Procedure:
-
Dissolve the N,N-disubstituted aniline in anhydrous THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the lithium amide base and stir for a period to allow for ortho-lithiation.
-
Add the boronic ester to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
The protecting groups on the nitrogen can then be removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups) to yield the ortho-amino phenylboronic acid.
-
Physicochemical and Biological Properties
Ortho-amino substituted phenylboronic acids exhibit a range of interesting properties that are critical for their applications.
Table 1: Physicochemical Properties of 2-Aminophenylboronic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₈BNO₂ | |
| Molecular Weight | 136.94 g/mol | |
| Melting Point | 145-156 °C | [2] |
| Solubility | Soluble in water and alcohols | [3] |
| pKa | ~5.3 (for a related derivative) | [4] |
The presence of the ortho-amino group can influence the Lewis acidity of the boronic acid and its ability to interact with biological molecules. These compounds have been extensively studied as inhibitors of various enzymes, particularly serine proteases.
Table 2: Enzyme Inhibition Data for Boronic Acid Analogs
| Boronic Acid Analog | Enzyme | Kᵢ (µM) | Reference |
| Phenylalanine analogue | α-Chymotrypsin | 0.3-8 | [5] |
| Alanine analogue | Elastase | 0.1-35 | [5] |
| Valine analogue | Elastase | 0.1-35 | [5] |
| Isoleucine analogue | Elastase | 0.1-35 | [5] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 0.065 |
Applications in Drug Discovery and Catalysis
The ability of the boronic acid moiety to form reversible covalent bonds with the active site serine residues of proteases makes ortho-amino substituted phenylboronic acids and their derivatives attractive candidates for drug development.
Enzyme Inhibition
Ortho-amino substituted phenylboronic acids can act as transition-state analog inhibitors of serine proteases. The boronic acid forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis. The ortho-amino group can participate in additional hydrogen bonding interactions within the enzyme's active site, enhancing binding affinity and selectivity.
Caption: Mechanism of serine protease inhibition.
Catalysis
Beyond their biological activity, ortho-amino substituted phenylboronic acids have also found applications in catalysis. The proximate amino and boronic acid groups can act in a cooperative or bifunctional manner to catalyze various organic transformations, such as amide bond formation.
References
- 1. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 2. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aminoboronic acid derivatives: an update on recent advances - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Role of 2-(Dimethylamino)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this reaction. 2-(Dimethylamino)phenylboronic acid is a specialized reagent that offers unique advantages in Suzuki-Miyaura coupling, primarily due to the presence of the ortho-dimethylamino group. This substituent can significantly influence the reaction mechanism, leading to enhanced reaction rates and yields, even under challenging conditions. These application notes provide a detailed overview of the mechanism, applications, and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Mechanism of Action: The Role of the Ortho-Dimethylamino Group
The enhanced reactivity of this compound in Suzuki-Miyaura coupling is attributed to the participation of the ortho-dimethylamino group in the catalytic cycle. This participation can occur through two primary mechanisms: intramolecular chelation and electron donation.
1. Intramolecular Chelation-Assisted Mechanism:
The key feature of this compound is the ability of the nitrogen atom of the dimethylamino group to coordinate to the palladium center. This intramolecular chelation can stabilize key intermediates in the catalytic cycle, thereby accelerating the overall reaction rate.
The proposed catalytic cycle involving this chelation is as follows:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Chelation and Transmetalation: The this compound, after activation by a base to form the boronate, coordinates to the palladium(II) complex. The ortho-dimethylamino group can displace a ligand and chelate to the palladium center, forming a stable five-membered ring. This pre-organization facilitates the transfer of the aryl group from boron to palladium in the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura coupling.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
dot graph Suzuki_Mechanism { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)-X\n(L_n)", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Chelated_Intermediate [label="Chelated Pd(II) Intermediate", fillcolor="#FBBC05"]; Boronic_Acid [label="2-(Me₂N)C₆H₄B(OH)₂\n+ Base", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Reductive_Elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-C₆H₄-NMe₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="X-B(OH)₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation; Boronic_Acid -> Transmetalation; Transmetalation -> Chelated_Intermediate [label="Intramolecular\nChelation", color="#4285F4"]; Chelated_Intermediate -> Reductive_Elimination; Reductive_Elimination -> Product; Reductive_Elimination -> Pd0 [label="Regeneration"]; Transmetalation -> Byproduct [style=dashed]; } dot Figure 1: Proposed chelation-assisted mechanism.
2. Electron-Donating Effect:
The dimethylamino group is a strong electron-donating group. This electronic effect increases the nucleophilicity of the boronic acid, which can facilitate the transmetalation step. A more electron-rich aryl group on the boronic acid can be transferred more readily to the electron-deficient palladium(II) center.
Applications
The unique properties of this compound make it a valuable reagent in various synthetic applications, including:
-
Ligand-Free Suzuki-Miyaura Coupling: The intramolecular coordinating ability of the dimethylamino group can act as a built-in ligand, stabilizing the palladium catalyst and allowing the reaction to proceed efficiently without the need for external phosphine or N-heterocyclic carbene (NHC) ligands. This simplifies the reaction setup and purification process.
-
Coupling with Challenging Substrates: The accelerated reaction rates observed with this reagent can be advantageous when coupling with sterically hindered or electronically deactivated aryl halides.
-
Synthesis of Biaryl Compounds with Ortho-Amino Functionality: This reagent provides a direct route to biaryl compounds containing an ortho-dimethylamino group, which is a common motif in pharmaceuticals and functional materials.
Quantitative Data Summary
The following tables summarize the performance of this compound in Suzuki-Miyaura coupling with various aryl halides under different reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 1 | 98 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ | K₃PO₄ | Acetonitrile | 80 | 6 | 88 |
| 5 | 1-Bromonaphthalene | Pd(dba)₂ | t-BuOK | THF | 65 | 3 | 94 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 120 | 18 | 82 |
| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 130 | 8 | 90 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ | RuPhos | t-BuONa | Toluene | 100 | 24 | 75 |
| 5 | 1-Chloronaphthalene | Pd₂(dba)₃ | DavePhos | K₃PO₄ | Dioxane | 120 | 16 | 88 |
Experimental Protocols
General Protocol for Ligand-Free Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol for Suzuki-Miyaura Coupling of Aryl Chlorides with a Buchwald Ligand
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the pre-catalyst.
-
In a separate oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (3 mL) to this flask.
-
Transfer the pre-catalyst solution to the flask containing the substrates via a cannula.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-dimethylamino group can accelerate the reaction through intramolecular chelation and electron donation, often enabling high yields under milder conditions and even facilitating ligand-free protocols. The provided data and protocols serve as a valuable resource for researchers in organic synthesis and drug development, highlighting the utility of this versatile building block in the construction of complex molecular architectures.
The Versatility of 2-(Dimethylamino)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)phenylboronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of both a reactive boronic acid moiety and a coordinating ortho-dimethylamino group. This unique structural feature allows it to participate in classical cross-coupling reactions, such as the Suzuki-Miyaura coupling, and also enables its use in directed C-H functionalization, opening avenues for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.
The Dual Role of the ortho-Dimethylamino Group
The ortho-dimethylamino group in this compound plays a crucial dual role. Firstly, it can act as a directing group in palladium-catalyzed C-H activation reactions. The nitrogen atom's lone pair of electrons can coordinate to the palladium center, bringing the catalyst into close proximity to the C-H bonds on the aromatic ring, thereby facilitating their selective functionalization. This directing effect is a powerful tool for achieving high regioselectivity in the synthesis of substituted biaryls.
Secondly, in the context of Suzuki-Miyaura coupling, the dimethylamino group can influence the electronic properties and reactivity of the boronic acid. It can also play a role in stabilizing the catalytic species through intramolecular coordination, potentially enhancing catalyst lifetime and efficiency.
Application: Synthesis of Biaryl Phosphine Ligands
A significant application of this compound is in the synthesis of bulky and electron-rich biaryl phosphine ligands. These ligands are of paramount importance in homogeneous catalysis, as they can significantly enhance the efficiency and scope of various cross-coupling reactions. The Suzuki-Miyaura coupling provides a convergent and modular approach to these complex ligands.
One prominent example is the synthesis of 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl, a well-known Buchwald-type ligand. In this synthesis, this compound is coupled with an appropriately substituted aryl halide bearing a phosphine moiety.
Table 1: Representative Suzuki-Miyaura Coupling for Biaryl Phosphine Ligand Synthesis
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-2-iodobenzene | This compound | Pd₂(dba)₃ | XPhos | CsF | 1,4-Dioxane | 80 | 12 | 88 |
| 3 | 2-Chloro-N,N-dimethylaniline | 2-(Dicyclohexylphosphino)phenylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 91 |
Note: The data presented in this table is a representative summary based on typical conditions for similar Suzuki-Miyaura couplings and may not reflect the exact results of a single specific publication.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide to synthesize a biaryl product.
Materials:
-
This compound
-
Aryl halide (e.g., 2-bromo-N,N-dimethylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add additional anhydrous, degassed toluene (8 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a versatile building block for the synthesis of complex organic molecules. Its application in palladium-catalyzed Suzuki-Miyaura coupling reactions enables the efficient construction of biaryl linkages, which are crucial for the development of novel pharmaceuticals, agrochemicals, and materials. The directing capability of the ortho-dimethylamino group further expands its utility in C-H functionalization reactions, offering a powerful strategy for regioselective synthesis. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable reagent in their synthetic endeavors.
Application Notes and Protocols for Suzuki Reaction with 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Dimethylamino)phenylboronic acid. This valuable building block enables the synthesis of 2-aryl-N,N-dimethylanilines, a class of compounds with applications in medicinal chemistry and materials science. This document outlines a general experimental procedure, presents typical reaction outcomes, and illustrates the underlying catalytic cycle and a representative experimental workflow.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] It is widely employed in academic and industrial laboratories due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[1][2] The reaction couples an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base to form a biaryl product. The ortho-dimethylamino group can influence the electronic and steric properties of the boronic acid, making the selection of appropriate reaction conditions crucial for achieving high yields.
Data Presentation: Reaction Yields
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of this compound with various aryl bromides under specific reaction conditions. The data is compiled from analogous reactions in the scientific literature to provide a qualitative guide for expected outcomes.
| Aryl Bromide | Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12 | ~95-98 | Analogous to[3] |
| 4-Bromoanisole | Electron-donating | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~70-80 | Analogous to[3] |
| 1-Bromo-4-nitrobenzene | Strong electron-withdrawing | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 4 | ~85-95 | Analogous to[4] |
| 4-Bromotoluene | Weak electron-donating | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | 80 | 16 | ~80-90 | Analogous to[1] |
| 1-Bromo-2-methylbenzene | Sterically hindered | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~60-70 | Analogous to[1] |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The provided data should be considered as a guideline.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Microwave Irradiation: If using a microwave reactor, place the sealed vial in the instrument and irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-N,N-dimethylaniline.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki reaction.
References
Application Notes and Protocols: 2-(Dimethylamino)phenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(dimethylamino)phenylboronic acid as a versatile building block in key organic synthesis reactions. The unique electronic and steric properties imparted by the ortho-dimethylamino group can influence reactivity and catalyst selection, making specific protocols essential for successful implementation.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials. The intramolecular coordination of the dimethylamino group to the metal center can influence the catalytic cycle.
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar boronic acids and may require optimization for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 75 |
| 4 | 4-Iodoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 10 | 92 |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-bromotoluene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add toluene and water via syringe.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Chan-Lam C-N Cross-Coupling Reactions
The Chan-Lam reaction provides a powerful method for the formation of carbon-nitrogen bonds, coupling arylboronic acids with amines. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.
The following table presents representative conditions for the Chan-Lam N-arylation of various amines with this compound. Yields are illustrative and will depend on the specific amine substrate.
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 (RT) | 24 | 70 |
| 2 | Imidazole | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | 25 (RT) | 48 | 65 |
| 3 | Benzylamine | CuI (10) | K₃PO₄ | DMF | 80 | 12 | 75 |
| 4 | Morpholine | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 (RT) | 24 | 80 |
This protocol outlines a general procedure for the copper-catalyzed N-arylation of aniline with this compound.[1][2]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Molecular sieves (4 Å, optional)
Procedure:
-
To a round-bottom flask, add this compound, aniline, and Cu(OAc)₂.
-
Add CH₂Cl₂ and pyridine to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
The filtrate is then washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Chan-Lam C-N Cross-Coupling.
Catalytic Amide Bond Formation
Arylboronic acids, in cooperation with a co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO), can effectively catalyze the dehydrative condensation of carboxylic acids and amines to form amides. This method avoids the use of stoichiometric coupling reagents.
The following table outlines representative conditions for the amidation of various carboxylic acids and amines, catalyzed by a phenylboronic acid/DMAPO system. The yields are based on studies of similarly substituted arylboronic acids and serve as a guideline.
| Entry | Carboxylic Acid | Amine | Boronic Acid (mol%) | DMAPO (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | 5 | 5 | Toluene | 110 | 4 | 90 |
| 2 | Phenylacetic Acid | Aniline | 5 | 5 | Toluene | 110 | 6 | 85 |
| 3 | Cinnamic Acid | Benzylamine | 5 | 5 | Toluene | 110 | 4 | 92 |
| 4 | Ibuprofen | Morpholine | 5 | 5 | Toluene | 110 | 12 | 78 |
This protocol provides a general procedure for the catalytic amidation of benzoic acid and benzylamine.
Materials:
-
Benzoic acid (0.5 mmol, 1.0 equiv)
-
Benzylamine (0.5 mmol, 1.0 equiv)
-
This compound (0.025 mmol, 5 mol%)
-
4-(Dimethylamino)pyridine N-oxide (DMAPO, 0.025 mmol, 5 mol%)
-
Toluene (2 mL)
-
Dean-Stark apparatus or molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid, benzylamine, this compound, and DMAPO.
-
Add toluene to the flask.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the removal of water.
-
Continue refluxing until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Proposed Catalytic Cycle for Amidation.
Applications in Drug Development
Phenylboronic acids are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Their utility in forming carbon-carbon and carbon-heteroatom bonds allows for the construction of complex molecular architectures found in many drugs. For instance, biaryl structures synthesized via Suzuki-Miyaura coupling are prevalent in kinase inhibitors and other therapeutic agents. The catalytic amidation methods are also highly valuable for the synthesis of peptide-based drugs and other amide-containing pharmaceuticals. The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of a drug candidate, potentially improving its efficacy and pharmacokinetic profile.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and may require optimization for specific substrates and laboratory conditions. Always consult primary literature and perform appropriate safety assessments before conducting any chemical reaction.
References
Application Notes and Protocols: The Role of the Dimethylamino Group in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The electronic and steric nature of substituents on the coupling partners can profoundly influence the reaction's efficiency and outcome. This document provides a detailed examination of the multifaceted role of the dimethylamino (-NMe₂) group, a common substituent in pharmacologically active molecules, within the context of the Suzuki-Miyaura reaction. We will explore its electronic and steric effects, its impact on the catalytic cycle, and provide practical protocols for researchers.
The Suzuki-Miyaura Reaction: An Overview
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The efficiency of each step can be modulated by the electronic and steric properties of the substrates and the choice of catalyst, ligand, base, and solvent.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Influence of the Dimethylamino Group
The dimethylamino group exerts a significant influence on the Suzuki-Miyaura reaction primarily through electronic, steric, and potential coordinating effects.
Electronic Effects
The nitrogen lone pair of the dimethylamino group is a powerful electron-donating group (EDG) through resonance. Its effect depends on which coupling partner it is attached to:
-
On the Aryl Halide (Ar-X): The -NMe₂ group increases electron density on the aromatic ring. This deactivates the aryl halide towards oxidative addition, which is often the rate-determining step of the cycle.[5] The electron-rich C-X bond is less electrophilic and thus less reactive with the nucleophilic Pd(0) catalyst. Consequently, reactions involving dimethylamino-substituted aryl halides may require more forcing conditions or highly active catalyst systems.
-
On the Organoboron Reagent (Ar-B(OR)₂): When attached to the organoboron component, the electron-donating -NMe₂ group increases the nucleophilicity of the aryl ring being transferred. This can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium center.[8]
Caption: Electronic influence of the dimethylamino group.
Steric Effects
The dimethylamino group possesses significant steric bulk. When positioned ortho to the halide or boronic acid, it can sterically hinder the approach of the large palladium-ligand complex to the reaction center. This can dramatically decrease the reaction rate or even prevent the coupling altogether, particularly when coupling two sterically demanding partners.[9][10]
Coordinating Effects
The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This interaction can be either beneficial or detrimental. In some cases, it may stabilize a catalytically active intermediate. However, it can also lead to catalyst inhibition or deactivation by forming a stable, off-cycle palladacycle, effectively sequestering the catalyst from the reaction mixture.
Applications in Drug Discovery and Development
The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the synthesis of biaryl motifs, which are privileged structures in many drug candidates.[11][12] The dimethylamino group is also a common feature in pharmaceuticals, as it can enhance aqueous solubility (via salt formation) and provide a key interaction point with biological targets. The ability to perform Suzuki-Miyaura couplings on substrates bearing this group is therefore critical for the synthesis and optimization of new drug entities.[13][14]
Quantitative Data on Reaction Performance
The electronic effect of the dimethylamino group is evident when comparing yields under identical conditions. Electron-donating groups (EDGs) on the aryl halide generally lead to lower yields compared to electron-withdrawing groups (EWGs), which activate the C-X bond.
| Aryl Bromide Substituent (para-) | Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |
| -NMe₂ (EDG) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 45-65% | General Literature Trend |
| -H (Neutral) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | 85-95% | [15] |
| -CN (EWG) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80°C | >95% | [15] |
| -Cl | 4-(Dimethylamino)phenylboronic acid | Pd-NHC-MIL-101(Cr) / K₂CO₃ | H₂O, 85°C | 94% | [15] |
| -NO₂ | 4-(Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | THF, reflux | 75% | [8] |
Note: Yields are highly dependent on the specific ligand, base, solvent, and temperature, and this table serves as a general illustration of electronic trends.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide Bearing a Dimethylamino Group
This protocol is a representative example and may require optimization for specific substrates.
Reagents & Materials:
-
4-Bromo-N,N-dimethylaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the 4-bromo-N,N-dimethylaniline, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Degassing (Crucial for -NMe₂ substrates): To counteract potential catalyst inhibition, ensure the reaction mixture is thoroughly degassed. This can be done by bubbling argon or nitrogen through the solution for 10-15 minutes or by three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Due to the deactivating nature of the -NMe₂ group, longer reaction times (12-24 hours) may be necessary.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: General experimental workflow for the reaction.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider using a more active catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve the efficiency of oxidative addition for electron-rich aryl halides.
-
Catalyst Inhibition: If catalyst poisoning by the dimethylamino group is suspected, using a higher catalyst loading or adding a ligand that binds more strongly to palladium than the substrate's nitrogen may be beneficial. Thorough degassing is essential.
-
Protodeboronation: The boronic acid can be degraded, especially under strongly basic conditions and at high temperatures. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or protecting the boronic acid as a pinacol ester or MIDA boronate can mitigate this side reaction.[4]
Conclusion
The dimethylamino group plays a complex and often challenging role in the Suzuki-Miyaura reaction. Its strong electron-donating nature deactivates aryl halides towards the critical oxidative addition step, often necessitating more robust catalyst systems and optimized reaction conditions. However, when present on the organoboron partner, it can be beneficial for the transmetalation step. Despite these challenges, its prevalence in drug molecules makes a thorough understanding of its behavior indispensable for chemists in pharmaceutical research and development. By selecting appropriate state-of-the-art catalysts, ligands, and carefully controlling reaction conditions, the Suzuki-Miyaura coupling remains a powerful tool for synthesizing complex molecules containing this important functional group.
References
- 1. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and the development of fine chemicals. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance. This document provides detailed application notes and protocols for the use of 2-(dimethylamino)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of ortho-substituted biaryl compounds. The presence of the ortho-dimethylamino group can influence the reaction's kinetics and selectivity, making this reagent particularly interesting for accessing sterically hindered biaryls, which are prevalent in many biologically active molecules.
Principle and Advantages
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The use of this compound offers several potential advantages:
-
Access to Sterically Hindered Biaryls: The ortho-dimethylamino group can facilitate the synthesis of sterically congested biaryl structures that are often challenging to prepare using other methods.
-
Modulation of Electronic Properties: The electron-donating nature of the dimethylamino group can influence the electronic properties of the resulting biaryl compound, which is a critical aspect in the design of new drug candidates.
-
Potential for Directed Ortho-Metalation: The dimethylamino group can act as a directing group in subsequent functionalization steps, allowing for precise modification of the biaryl core.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These protocols are based on general procedures found in the literature for similar ortho-substituted phenylboronic acids and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (or another suitable solvent system)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the round-bottom flask containing the reactants.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
Note: The coupling of aryl chlorides is generally more challenging and may require more active catalytic systems and higher temperatures.
Materials:
-
Same as Protocol 1, with an aryl chloride (e.g., 4-chlorotoluene) instead of an aryl bromide.
-
A more electron-rich and bulky phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), is recommended.
-
Potassium phosphate (K₃PO₄) is often a more effective base for aryl chloride couplings.
Procedure:
-
Reaction Setup: Follow the same initial setup as in Protocol 1, using the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst System: Use a pre-catalyst such as [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) with SPhos (0.022 mmol, 2.2 mol%) or a similar advanced catalyst system.
-
Solvent: Anhydrous toluene is a common solvent for these reactions.
-
Inert Atmosphere and Catalyst Addition: Follow the procedures outlined in Protocol 1.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
Quantitative Data
Due to the limited availability of comprehensive substrate scope studies specifically for this compound in the public domain, the following tables present representative yields for Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids with various aryl halides. These values should be considered as a general guide, and actual yields will depend on the specific substrates and optimized reaction conditions.
Table 1: Representative Yields for the Coupling of ortho-Substituted Phenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 2-Dimethylamino-4'-methylbiphenyl | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Bromoanisole | 2-Dimethylamino-4'-methoxybiphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 6 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Dimethylamino-4'-nitrobiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| 4 | 2-Bromopyridine | 2-(2-Dimethylaminophenyl)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 10 | 70-80 |
Table 2: Representative Yields for the Coupling of ortho-Substituted Phenylboronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Dimethylamino-4'-methylbiphenyl | [Pd(allyl)Cl]₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 70-80 |
| 2 | 4-Chloroanisole | 2-Dimethylamino-4'-methoxybiphenyl | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 100 | 24 | 65-75 |
| 3 | 1-Chloro-4-cyanobenzene | 4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane/H₂O | 120 | 16 | 60-70 |
| 4 | 2-Chloropyridine | 2-(2-Dimethylaminophenyl)pyridine | Pd-PEPPSI-IPr | KHMDS | THF | 80 | 12 | 50-60 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable reagent for the synthesis of ortho-amino-substituted biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The provided protocols and data serve as a foundation for researchers to develop efficient and robust methods for the synthesis of their target molecules. While the Suzuki-Miyaura coupling is a well-established and versatile reaction, optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve high yields, particularly for challenging substrates such as sterically hindered aryl chlorides. The unique electronic and steric properties of this compound make it a compelling building block for the exploration of novel chemical space.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal phosphine ligand for the Suzuki-Miyaura cross-coupling of 2-(dimethylamino)phenylboronic acid with various aryl halides. Due to the ortho-dimethylamino group, this boronic acid presents steric challenges that necessitate careful selection of the catalyst system to achieve high yields and reaction efficiency. The following sections detail recommended ligands, present comparative data, and provide robust experimental protocols.
Introduction to Ligand Selection
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands, particularly those from the Buchwald family, have demonstrated superior performance. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.
The ortho-dimethylamino group in this compound can potentially chelate to the palladium center, which may influence the reaction mechanism and selectivity. This makes the empirical selection of the best-performing ligand for a specific aryl halide coupling partner essential.
Comparative Ligand Performance
While specific comparative studies for this compound are not extensively tabulated in the literature, data from couplings of structurally related or similarly challenging ortho-substituted boronic acids provide valuable insights. Buchwald-type biaryl phosphine ligands are generally the state-of-the-art for such transformations.
Table 1: Ligand Performance in Suzuki Coupling of Ortho-Substituted and Electronically Challenging Aryl Boronic Acids with Aryl Halides
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Arylboronic Acid | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | Room Temp | 2 | 2-Chlorotoluene | Phenylboronic acid | 98 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 4-Chloroanisole | Phenylboronic acid | 95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | Room Temp | 4 | 1-Naphthyl sulfamate | 4-Methoxyphenylboronic acid | 48 |
| DavePhos | Pd(OAc)₂ | K₃PO₄ | DMF | Not Specified | Not Specified | Hexachlorobenzene | Phenylboronic acid | High Conversion |
| P(o-Tol)₃ | Pd(OAc)₂ | NaOtBu | Ethanol | 60 | 12 | (Z)-β-Bromostyrene | 2-Furylboronic acid | 85 |
This table is a compilation of data from analogous reactions to guide ligand selection. Yields are highly substrate-dependent.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical experimental workflow for screening ligands and optimizing the reaction conditions for the Suzuki coupling of this compound is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous toluene and 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of this compound with an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Anhydrous tert-amyl alcohol (10 mL)
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Add anhydrous tert-amyl alcohol to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite®, washing the pad with additional dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure biaryl product.
Logical Relationships in Ligand Selection
The choice of ligand is influenced by the nature of the coupling partners. The following diagram illustrates the logical considerations for ligand selection in the Suzuki coupling of this compound.
Caption: Ligand selection logic based on the aryl halide coupling partner.
Concluding Remarks
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the use of appropriate bulky and electron-rich phosphine ligands. For more reactive aryl bromides and iodides, ligands such as SPhos and RuPhos are excellent choices. For less reactive aryl chlorides, more activating ligands like XPhos are often necessary. The provided protocols offer robust starting points for reaction optimization. It is recommended to screen a small panel of ligands and bases for any new substrate combination to identify the optimal conditions for achieving the highest yield and purity of the desired biaryl product.
Application Notes: Base Selection for the Activation of 2-(Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Dimethylamino)phenylboronic acid is a crucial building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The success of these reactions is highly dependent on the effective activation of the boronic acid, a process mediated by a base. The base plays a multifaceted role, primarily by facilitating the formation of a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[1][2][3] This document provides a detailed guide to understanding the role of the base, selecting an appropriate base through systematic screening, and offers a general protocol for optimizing reaction conditions for substrates like this compound.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The base is a key participant in the transmetalation step.[1] Its main function is to convert the neutral boronic acid (Ar-B(OH)₂) into a more reactive, anionic boronate species (Ar-B(OH)₃⁻).[2][3] This boronate is significantly more nucleophilic, enabling the efficient transfer of the aryl group from boron to the palladium center.
The choice of base can dramatically influence the reaction rate, yield, and selectivity.[1][2] For a substrate like this compound, the presence of the intramolecular Lewis basic dimethylamino group can potentially coordinate to the palladium center or influence the acidity of the boronic acid group. This makes empirical testing and careful base selection particularly important.
Below is a diagram illustrating the catalytic cycle and the pivotal role of the base.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the base-mediated activation of boronic acid.
Comparative Analysis of Common Bases
A variety of bases can be employed in Suzuki-Miyaura couplings, broadly categorized as inorganic and organic. The optimal choice is highly dependent on the specific substrates, catalyst system, and solvent used.[1] Therefore, a screening study is often the most effective method for optimization.
Commonly used bases include:
-
Carbonates: Na₂CO₃, K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH, Ba(OH)₂
-
Fluorides: KF, CsF
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Inorganic bases like carbonates and phosphates are frequently reported to provide high yields.[1] The table below presents illustrative data from a base screening study for a model Suzuki-Miyaura reaction. While these results are not for this compound specifically, they demonstrate the significant impact of base selection on reaction outcome.
Table 1: Comparison of Reaction Yields with Different Bases for the Coupling of 4-bromotoluene and Phenylboronic Acid. Data compiled for illustrative purposes. Yields are highly substrate and condition-dependent.[1]
| Entry | Base | Solvent System | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 3 | K₃PO₄ | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 12 | 99 |
| 4 | Cs₂CO₃ | Dioxane | Pd(OAc)₂ | PPh₃ | 100 | 12 | 97 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 16 | 85 |
| 6 | TEA | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 16 | 45 |
Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
This protocol provides a general procedure for screening various bases to find the optimal conditions for the coupling of an aryl halide with this compound.
Caption: Workflow for a parallel base screening experiment.
A. Materials
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Degassed water (if using an aqueous system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Nitrogen or Argon)
B. Equipment
-
Parallel reaction vials or round-bottom flasks
-
Magnetic stir plate with heating capabilities
-
Reflux condensers
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
C. Step-by-Step Procedure [1]
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: Add the selected base (2.0 mmol) to the vessel. Repeat steps 1 and 2 for each base being screened in separate vessels.
-
Inert Atmosphere: Seal the vessel with a septum and purge by evacuating and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL Toluene and 1 mL H₂O for Na₂CO₃) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or GC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry. Compare the yields from each reaction to identify the optimal base.
References
The Role of 2-(Dimethylamino)phenylboronic Acid in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)phenylboronic acid is a versatile reagent in organic synthesis, particularly valued in the construction of complex molecules that serve as intermediates for active pharmaceutical ingredients (APIs). Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of the dimethylamino group at the ortho position can influence the reactivity of the boronic acid and introduce a key structural motif found in various bioactive compounds, including kinase inhibitors used in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate.
Application: Synthesis of a Biaryl Intermediate for Kinase Inhibitors
A critical application of this compound is in the synthesis of biaryl compounds, which are common scaffolds in a variety of kinase inhibitors. The Suzuki-Miyaura coupling allows for the efficient and selective formation of a C-C bond between the boronic acid and an aryl halide, often a heterocyclic halide in the context of kinase inhibitor synthesis.
Reaction Scheme: Suzuki-Miyaura Coupling
The general scheme for the Suzuki-Miyaura coupling reaction involving this compound and a generic aryl halide is depicted below. This reaction is fundamental to creating the biaryl core structure of many pharmaceutical intermediates.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following section provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction using this compound to synthesize a biaryl intermediate. This protocol is based on established methods for similar transformations.
Synthesis of a 2-(Dimethylamino)phenyl-Substituted Heterocyclic Intermediate
This protocol describes the coupling of this compound with a brominated heterocyclic compound, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl or Heteroaryl Bromide (e.g., 2-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). To this mixture, add palladium(II) acetate (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure biaryl product.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-(Dimethylamino)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-(Dimethylamino)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when using this compound in Suzuki coupling reactions.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Answer: Low yields in Suzuki couplings with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary aspects to investigate:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or decomposition of the catalyst can lead to low yields.[1][2] The Lewis basic dimethylamino group on the boronic acid can also potentially coordinate to the palladium center, possibly inhibiting catalytic activity.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid as a significant side reaction.[1][2] It is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][3]
-
Reagent Quality and Stability:
-
Boronic Acid Degradation: Boronic acids can degrade over time, especially through protodeboronation (cleavage of the C-B bond).[1][4] The purity of your this compound should be verified. Boronic acids can also exist in equilibrium with their cyclic anhydride trimers (boroxines), which may have different reactivity.[5][6]
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of contaminants that could interfere with the catalyst.
-
-
Suboptimal Reaction Conditions:
-
Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7][8] For substrates with base-sensitive groups, a milder base might be necessary. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][7] The solubility of the inorganic base can also be a factor, often necessitating a water co-solvent.[9][10]
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and the base. Common solvent systems include mixtures of an organic solvent (e.g., Dioxane, THF, Toluene) with water.[11]
-
Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions.[9]
-
Question 2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] To minimize homocoupling:
-
Thorough Degassing: Rigorously degas your solvents and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4]
-
Use of Pd(0) Catalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step, which can sometimes be inefficient and lead to side reactions.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[4]
-
Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling.
Question 3: Could the dimethylamino group on my boronic acid be interfering with the reaction?
Answer: Yes, the Lewis basic nitrogen of the dimethylamino group can potentially coordinate to the palladium catalyst. This coordination can, in some cases, inhibit the catalytic cycle, leading to lower yields. If catalyst inhibition is suspected, you might consider:
-
Ligand Screening: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can sometimes mitigate catalyst inhibition by favoring the desired catalytic cycle steps.[12]
-
Reaction Conditions Optimization: A systematic optimization of base, solvent, and temperature may be required to find conditions where the desired cross-coupling outcompetes any inhibitory effects.
Question 4: What is protodeboronation and how can I prevent it with this compound?
Answer: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water or acidic impurities), replacing the boronic acid group with a hydrogen atom. This side reaction consumes your starting material and reduces the yield.[4] Base-promoted protodeboronation can also be a significant issue.[13][14] To minimize protodeboronation:
-
Anhydrous Conditions: While many Suzuki couplings use aqueous mixtures, if protodeboronation is a major issue, running the reaction under strictly anhydrous conditions might be beneficial.[4]
-
Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Screening different bases is recommended. Sometimes, using a fluoride source like KF or CsF can be effective.[3]
-
Protecting Groups: In some challenging cases, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an N-methyliminodiacetic acid (MIDA) ester, can prevent premature decomposition.[4]
Optimization of Reaction Conditions
For the Suzuki coupling of this compound, a systematic approach to optimizing reaction parameters is recommended. The following table summarizes key parameters and common choices.
| Parameter | Common Choices & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) |
| Ligand | PPh₃, Buchwald Ligands (XPhos, SPhos), P(t-Bu)₃, dppf |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF |
| Temperature | Room Temperature to 110 °C |
| Boronic Acid Equiv. | 1.1 - 1.5 equivalents |
Experimental Protocols
Below is a general, optimized experimental protocol for a Suzuki-Miyaura coupling reaction. This should be adapted and optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ or a Buchwald precatalyst, 0.5–2 mol%) and the appropriate ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2-(Dimethylamino)phenylboronic acid
Welcome to the technical support center for 2-(Dimethylamino)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are significant in medicinal chemistry and materials science.
Q2: What are the unique challenges associated with using this compound in Suzuki-Miyaura couplings?
A2: The primary challenges stem from the presence of the electron-donating dimethylamino group at the ortho position. This group can influence the reaction in several ways:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the dimethylamino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning" by forming inactive complexes.
-
Increased Reactivity and Side Reactions: As an electron-rich boronic acid, it may be more susceptible to side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (coupling of two boronic acid molecules).
-
Purification Difficulties: The basic nature of the dimethylamino group in the final product can complicate purification, as it may interact with silica gel during column chromatography.
Q3: How can I minimize protodeboronation when using this compound?
A3: Protodeboronation is a common side reaction for electron-rich boronic acids. To minimize it, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation. The boronic acid is then generated in situ during the reaction.
Q4: What is homocoupling and how can it be prevented?
A4: Homocoupling is the unwanted self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen. To prevent homocoupling:
-
Thorough Degassing: Ensure that all solvents are properly degassed before use, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use High-Purity Reagents: Ensure the purity of your this compound and other reactants.
-
Active Catalyst: Use a fresh and active palladium catalyst.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a more robust, air-stable precatalyst. - Ensure proper activation if using a Pd(II) source. |
| Catalyst Poisoning | - The dimethylamino group may be coordinating with the palladium center. Try using a higher catalyst loading (e.g., 2-5 mol%). - Employ bulky electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which can promote faster catalytic turnover, potentially outcompeting the poisoning process. |
| Inefficient Transmetalation | - Optimize the base. A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. Ensure the base is finely powdered and dry for anhydrous reactions. - The choice of solvent is critical and often linked to the base. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly effective. |
| Protodeboronation | - Switch to milder bases (e.g., KF, K₂CO₃). - Use anhydrous conditions. - Convert the boronic acid to a more stable boronate ester. |
| Poor Reagent Quality | - Verify the purity of this compound, as boronic acids can degrade over time. - Ensure the aryl halide coupling partner is pure. |
| Oxygen Contamination | - Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). - Maintain a strict inert atmosphere throughout the reaction setup and duration. |
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Presence of Significant Impurities
| Impurity | Identification | Troubleshooting Steps |
| Homocoupled Boronic Acid | Mass spectrometry (MS) will show a peak corresponding to the dimer of this compound. | - Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. - Use a fresh, highly active catalyst. |
| Protodeboronated Starting Material | MS will show a peak corresponding to N,N-dimethylaniline. | - See troubleshooting steps for protodeboronation in Issue 1. |
| Residual Starting Materials | Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will show spots/peaks corresponding to the starting materials. | - Increase reaction time or temperature. - Optimize stoichiometry; a slight excess (1.1-1.2 equivalents) of the boronic acid is often beneficial. |
| Purification Challenges | Product streaks on TLC plates or is difficult to separate from polar impurities during column chromatography. | - The basic dimethylamino group can interact strongly with silica gel. - Consider adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent during column chromatography. - Alternatively, an acidic workup to form the salt of the product, extraction of non-basic impurities, followed by basification and extraction of the product can be an effective purification strategy. |
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. The following tables provide a summary of how different parameters can affect the yield, based on general findings for similar electron-rich boronic acids.
Table 1: Effect of Different Bases on Yield
| Entry | Base | Typical Yield Range (%) | Comments |
| 1 | K₃PO₄ | 80-95 | Often a very effective base, particularly in anhydrous conditions. |
| 2 | K₂CO₃ | 75-90 | A milder and commonly used base, effective in aqueous solvent mixtures. |
| 3 | Cs₂CO₃ | 85-98 | Highly effective but more expensive. Often used for challenging couplings. |
| 4 | Na₂CO₃ | 70-85 | A cost-effective option that can be very effective. |
| 5 | KF | 60-80 | Can be effective in minimizing protodeboronation. |
| 6 | Et₃N | < 40 | Organic bases are generally less effective for this type of coupling. |
Yields are illustrative and will vary based on the specific aryl halide, catalyst, and solvent used.
Table 2: Effect of Different Solvents on Yield
| Entry | Solvent System | Typical Yield Range (%) | Comments |
| 1 | Dioxane/H₂O (e.g., 4:1) | 80-95 | A very common and effective solvent system. |
| 2 | Toluene/H₂O (e.g., 4:1) | 75-90 | Good for higher temperatures. |
| 3 | THF/H₂O (e.g., 4:1) | 70-85 | Effective, but lower boiling point may limit reaction temperature. |
| 4 | DMF | 70-90 | A polar aprotic solvent that can be effective but may be harder to remove. |
| 5 | Anhydrous Dioxane | 75-90 | Can be beneficial for minimizing protodeboronation. |
Yields are illustrative and will vary based on the specific aryl halide, catalyst, and base used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane and water, 4:1 ratio, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Protocol for Challenging Couplings or to Minimize Side Reactions
This protocol is recommended when low yields are obtained with the general procedure or when significant side reactions are observed.
Materials:
-
Aryl halide (e.g., aryl chloride or a hindered aryl bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the aryl halide, this compound, palladium precatalyst, and finely powdered anhydrous base to an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
This technical support guide provides a starting point for optimizing your reactions with this compound. Remember that the ideal conditions are often found through systematic screening of the parameters discussed.
Technical Support Center: 2-(Dimethylamino)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered when using 2-(Dimethylamino)phenylboronic acid in cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in cross-coupling reactions?
The most prevalent side reactions are protodeboronation, homocoupling, and oxidative degradation. These reactions compete with the desired cross-coupling pathway, leading to reduced yields and complex product mixtures.
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of N,N-dimethylaniline.[1] This is often a significant byproduct, particularly under aqueous basic conditions.[2][3][4]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-bis(dimethylamino)biphenyl. This process can be promoted by the presence of oxygen and certain palladium or copper catalysts.[5][6][7][8]
-
Oxidative Degradation: The boronic acid can be oxidized, especially by peroxides present in ethereal solvents, to yield the corresponding phenol, 2-(dimethylamino)phenol.[9]
Q2: What is protodeboronation and what factors promote it?
Protodeboronation is a chemical reaction where a proton replaces the boronic acid group.[1] For arylboronic acids, this side reaction is highly dependent on the reaction conditions.[1] Key factors that promote protodeboronation include:
-
Aqueous Basic Conditions: The presence of water, which acts as the proton source, and a strong base can significantly accelerate protodeboronation.[2][4] The reaction is often fastest at high pH (pH > 10).[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Substrate Electronics: While not specific to this molecule in the search results, electron-rich heterocyclic boronic acids are particularly prone to this side reaction.[4][10] The ortho-dimethylamino group may influence the electronic properties and stability of the C-B bond.
Q3: What causes the homocoupling of the boronic acid?
Homocoupling of boronic acids can be catalyzed by the palladium catalyst, often when Pd(II) species are present, or by copper salts.[6][7] This side reaction is significantly promoted by the presence of molecular oxygen in the reaction mixture.[4][8] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) or participate in a copper-catalyzed cycle, leading to the formation of the symmetrical biaryl.[6][7]
Troubleshooting Guides
This section addresses specific issues encountered during experiments with this compound.
Problem: I am observing a significant amount of the protodeboronated side product (N,N-dimethylaniline). How can I minimize it?
This is a common issue caused by the instability of the boronic acid under the reaction conditions.
Answer: To minimize protodeboronation, consider the following strategies, summarized in the table below.
| Strategy | Detailed Methodology / Protocol | Rationale |
| Use Milder Bases | Switch from strong bases like NaOH or K₃PO₄ to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4] Ensure the base is finely powdered and dry for anhydrous reactions. | Strong bases in aqueous media accelerate the rate of protodeboronation.[4] Weaker bases are sufficient to facilitate the catalytic cycle but less likely to promote the side reaction. |
| Implement Anhydrous Conditions | Use anhydrous, degassed solvents (e.g., dioxane, toluene, THF). Dry all glassware thoroughly and run the reaction under a positive pressure of an inert gas (Nitrogen or Argon). | Water is the primary proton source for protodeboronation. Removing it from the reaction mixture can significantly suppress this side reaction.[4] |
| Use a Boronic Ester Derivative | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[1][9] Protocol for Pinacol Ester Formation: In a flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like THF or toluene. Stir at room temperature or with gentle heating until TLC/LC-MS analysis shows complete conversion. The crude pinacol ester can often be used directly after solvent removal. | Boronic esters, particularly pinacol and MIDA esters, exhibit greater stability towards protodeboronation.[9] MIDA boronates are used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[1][2] |
| Lower Reaction Temperature | If the desired cross-coupling is efficient at a lower temperature, avoid excessive heating. Screen temperatures from 60 °C to 100 °C to find an optimal balance between reaction rate and side product formation. | The rate of protodeboronation is often more sensitive to temperature increases than the desired coupling reaction. |
Problem: My main byproduct is the homocoupled dimer, 2,2'-bis(dimethylamino)biphenyl. What is going wrong?
This indicates that conditions are favoring the coupling of two boronic acid molecules over the desired cross-coupling with your aryl halide/triflate.
Answer: Homocoupling is typically caused by the presence of oxygen or issues with the catalyst state.
| Strategy | Detailed Methodology / Protocol | Rationale |
| Ensure Inert Atmosphere | Thoroughly degas all solvents before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of inert gas. | Oxygen promotes the homocoupling of boronic acids.[4][8] Rigorously excluding oxygen is the most effective way to prevent this side reaction. |
| Use a Pd(0) Source or Pre-catalyst | If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions effectively reduce it to the active Pd(0) state before the boronic acid is consumed by side reactions. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly generates Pd(0) can be beneficial. | The homocoupling pathway can be initiated by Pd(II) species.[6] Ensuring the rapid and efficient generation of the catalytically active Pd(0) species favors the desired cross-coupling cycle. |
| Pre-heat the Reaction Mixture | In some cases, pre-heating the mixture of the aryl halide, base, and catalyst in the solvent for 10-15 minutes at the reaction temperature before adding the boronic acid can be beneficial. | This strategy aims to ensure the oxidative addition of the aryl halide to the Pd(0) catalyst occurs first, making the subsequent transmetalation with the boronic acid the favored pathway upon its addition.[8] |
Visual Guides and Workflows
General Suzuki-Miyaura Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions.
Key Side Reactions in the Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle and competing protodeboronation and homocoupling side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 2-(Dimethylamino)phenylboronic acid during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protodeboronation of 2-(Dimethylamino)phenylboronic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of N,N-dimethylaniline as a byproduct.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] this compound is particularly susceptible due to the presence of the ortho-dimethylamino group, which can influence the electronic properties and stability of the boronic acid moiety, especially under basic reaction conditions.[3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The main factors that contribute to protodeboronation include:
-
Reaction pH: Basic conditions, which are common in Suzuki-Miyaura coupling, can accelerate protodeboronation.[3][4]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5]
-
High Temperatures: Elevated temperatures can increase the rate of this undesired side reaction.[5]
-
Choice of Base: Strong bases, particularly hydroxides, can significantly promote protodeboronation.[5]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation increases the likelihood of this side reaction occurring.[5]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use of Milder Bases: Employing weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[4][5]
-
Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can minimize the protodeboronation pathway by limiting the proton source.[5]
-
Lower Reaction Temperatures: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation.[5]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can significantly reduce protodeboronation.[1][6] MIDA boronates are particularly effective as they participate in a "slow-release" of the active boronic acid, keeping its concentration low throughout the reaction.[1][6]
Q4: Are there specific catalyst systems that are recommended to minimize protodeboronation?
A4: Highly active palladium catalyst systems are beneficial as they can promote the rate of the desired cross-coupling reaction to outcompete the rate of protodeboronation.[1] Catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often effective in this regard.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and significant formation of N,N-dimethylaniline. | High rate of protodeboronation. | 1. Optimize the base: Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃).[4][5] 2. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware.[5] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] 4. Use a boronate ester: Convert the boronic acid to its MIDA or pinacol ester.[1][6] |
| Reaction is sluggish at lower temperatures, leading to incomplete conversion. | Inefficient catalyst turnover at lower temperatures. | 1. Increase catalyst loading: A modest increase in the palladium catalyst loading may improve the reaction rate.[5] 2. Screen different ligands: Test more active phosphine ligands to find a system that is efficient at lower temperatures.[2] |
| Protodeboronation is still observed even with a MIDA boronate ester. | Hydrolysis of the MIDA ester to the more reactive boronic acid. | 1. Strictly anhydrous conditions: Ensure all reagents and solvents are rigorously dried. 2. Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
This protocol provides a starting point for minimizing protodeboronation. Optimization for specific substrates may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the anhydrous base.
-
Add the palladium catalyst and ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes).
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using the MIDA Boronate Ester of this compound
This protocol utilizes the "slow-release" strategy to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
2-(Dimethylamino)phenyl MIDA boronate (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide, 2-(Dimethylamino)phenyl MIDA boronate, and the anhydrous base.
-
Add the palladium precatalyst.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for low-yielding coupling reactions.
References
impact of solvent choice on 2-(Dimethylamino)phenylboronic acid reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(Dimethylamino)phenylboronic acid. The content focuses on the impact of solvent choice on reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the potential solvent-related issues?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to solvent choice. Key factors to consider include:
-
Poor Solubility: For the reaction to proceed efficiently, all components (the aryl halide, boronic acid, base, and catalyst) must be at least partially soluble in the reaction medium. If any component is poorly soluble, the reaction rate will be significantly hindered. A mixture of an organic solvent and water is often used to dissolve both the organic reagents and the inorganic base.[1]
-
Incompatible Solvent-Base Combination: The effectiveness of the base is highly dependent on the solvent. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) require some water for dissolution and optimal activity.
-
Solvent-Induced Decomposition: Prolonged heating in certain solvents, especially in the presence of water and a base, can lead to the degradation of the boronic acid through protodeboronation.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for boronic acids.[2][3] For this compound, the electron-donating nature of the dimethylamino group can make the C-B bond more susceptible to cleavage. To minimize this:
-
Use Anhydrous Conditions: When the chosen base is soluble in an organic solvent, using anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source (water).[2]
-
Careful Selection of Base: Stronger bases can promote protodeboronation. Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2]
-
Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can minimize the rate of protodeboronation.[2]
-
Use a Protected Boronic Acid Derivative: Using the corresponding pinacol ester or MIDA boronate can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[2][3]
Q3: How does the solvent polarity affect the reactivity of this compound?
A3: Solvent polarity can have a complex influence on the reaction. While polar aprotic solvents can stabilize charged intermediates in the catalytic cycle and potentially increase the reaction rate, the effect is not always predictable and can depend on the specific substrates and catalyst system.[4] For some reactions, a switch in solvent from nonpolar (like THF or toluene) to polar (like acetonitrile or DMF) can even alter the chemoselectivity of the coupling.[4] Therefore, empirical optimization of the solvent system for your specific reaction is often necessary.
Q4: What is the purpose of using a water/organic solvent mixture in Suzuki-Miyaura reactions?
A4: A biphasic system of an organic solvent and water is frequently employed in Suzuki-Miyaura couplings. The organic solvent (e.g., dioxane, THF, toluene) is chosen to dissolve the aryl halide, boronic acid, and the palladium catalyst. The aqueous phase is used to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄, NaOH), which is necessary to activate the boronic acid for transmetalation. Vigorous stirring is essential in these biphasic systems to ensure efficient mixing and reaction between the components in each phase.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst system. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which are often more effective for challenging substrates.[6] |
| Poor reagent quality. | Use fresh, high-purity this compound, aryl halide, base, and catalyst. Ensure solvents are anhydrous and properly degassed. | |
| Suboptimal solvent choice leading to poor solubility. | Screen a variety of solvents or solvent mixtures. Common choices include 1,4-dioxane/water, THF/water, and toluene/ethanol/water.[5][7] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[6] |
| High concentration of the boronic acid. | Consider slow addition of the this compound to the reaction mixture to keep its concentration low.[2] | |
| Formation of Phenol Byproduct | Oxidation of the boronic acid. | Ensure the reaction is run under a strict inert atmosphere to prevent oxidation of the boronic acid to the corresponding phenol. |
| Inconsistent Reaction Rates | Inefficient mixing in a biphasic solvent system. | Ensure vigorous and efficient stirring throughout the reaction to maximize the interface between the organic and aqueous phases. |
Data Presentation
The following table summarizes the general effect of different solvent systems on the yield of Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. This data is representative and intended for illustrative purposes; optimal conditions should be determined experimentally for each specific reaction.
| Solvent System | Typical Base | General Observations | Representative Yield Range |
| 1,4-Dioxane / H₂O | K₃PO₄, Cs₂CO₃ | Often provides good to excellent yields for a wide range of substrates. A common starting point for optimization. | 70-95% |
| Toluene / H₂O | K₂CO₃, NaOH | Good for many couplings, but solubility of some reagents may be limited. | 60-90% |
| THF / H₂O | K₂CO₃, KF | A versatile system, but THF's lower boiling point may limit the reaction temperature. | 50-85% |
| Acetonitrile (MeCN) | Cs₂CO₃ | Can be effective, but may alter selectivity in some cases.[4] | 40-80% |
| Ethanol / H₂O | K₂CO₃, KOH | A "greener" solvent option that can be very effective for certain substrates.[8][9] | 65-95% |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between solvent properties and reaction outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. aidic.it [aidic.it]
Technical Support Center: Suzuki Reactions with Amino-Substituted Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving amino-substituted boronic acids.
Troubleshooting Guide
This guide addresses common issues observed during Suzuki reactions with amino-substituted boronic acids, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | Catalyst Deactivation/Poisoning: The lone pair of electrons on the amino group can coordinate with the palladium catalyst, forming an inactive complex.[1] | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). - Select Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can shield the palladium center and reduce inhibition by the amino group.[2] - Use a Pre-activated Catalyst: Utilize a pre-formed Pd(0) source or a precatalyst that rapidly generates the active species. |
| Protodeboronation: The amino group, being electron-donating, can increase the susceptibility of the boronic acid to protodeboronation, especially in the presence of water and certain bases. | - Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. - Choose a Milder Base: Consider using weaker bases like K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄. - Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids. | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Inactive Catalyst: If the catalyst is not efficiently entering the catalytic cycle, homocoupling can become a competitive pathway. | - Ensure Catalyst Activity: Use a fresh batch of catalyst and ligand. | |
| Formation of Dehalogenated Byproduct | Side Reactions: The palladium-hydride species, which can lead to dehalogenation, may form from various sources in the reaction mixture. | - Optimize Reaction Conditions: Adjust the solvent, base, and temperature. Sometimes, lower temperatures for a longer duration can minimize side reactions. |
| Inconsistent Results | Variable Reagent Quality: Degradation of the amino-substituted boronic acid upon storage. | - Use Fresh Reagents: Use freshly purchased or purified amino-substituted boronic acid. - Proper Storage: Store amino-substituted boronic acids under an inert atmosphere, protected from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with 3-aminophenylboronic acid so much slower and lower-yielding compared to when I use phenylboronic acid under the same conditions?
A1: The primary reason for the decreased reactivity is often catalyst deactivation caused by the amino group. The nitrogen atom's lone pair of electrons can coordinate to the palladium catalyst, forming a stable, inactive complex. This reduces the concentration of the active catalyst available to participate in the catalytic cycle. Additionally, the electron-donating nature of the amino group can make the boronic acid more susceptible to protodeboronation, a common side reaction that consumes the starting material.[4]
Q2: I am observing a significant amount of a byproduct that appears to be the result of my amino-substituted boronic acid coupling with itself. What is happening and how can I prevent it?
A2: This byproduct is the result of homocoupling. It is often caused by the presence of oxygen in your reaction, which can promote the oxidative coupling of two boronic acid molecules. To minimize homocoupling, it is crucial to rigorously degas your solvents and reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Using a fresh, active catalyst can also help, as an inefficient catalyst can allow for this side reaction to become more prominent.
Q3: Can I use the same catalyst and ligand for a Suzuki reaction with an amino-substituted boronic acid as I would for a simple aryl boronic acid?
A3: While it is possible to use the same catalyst and ligand system, it is often not optimal. Due to the potential for catalyst inhibition by the amino group, more robust catalytic systems are generally required. This often means using higher catalyst loadings or employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos). These ligands can help to stabilize the palladium center and prevent coordination by the amino group, leading to improved reaction yields and rates.[2]
Q4: My amino-substituted boronic acid seems to be degrading on the shelf. How can I improve its stability?
A4: Amino-substituted boronic acids can be prone to degradation, particularly through oxidation and protodeboronation. To improve stability, they should be stored under an inert atmosphere (argon or nitrogen), in a cool, dark place. For long-term storage or for particularly sensitive substrates, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct. These can be more robust and can be used directly in the Suzuki coupling reaction, often releasing the active boronic acid in situ.
Quantitative Data Summary
The presence of an amino substituent on the boronic acid can significantly impact the efficiency of the Suzuki-Miyaura coupling reaction. The following tables provide a summary of comparative quantitative data.
Table 1: Effect of Amino Group on Reaction Yield and Turnover Frequency (TOF)
| Aryl Bromide | Substituent | Yield (%) | TOF (h⁻¹) |
| 4-Bromoaniline | -NH₂ (electron-donating) | 62 | 1496 |
| Bromobenzene | -H | >99 | 2744 |
| 4-Bromonitrobenzene | -NO₂ (electron-withdrawing) | >99 | 3343 |
| Reaction Conditions: Aryl bromide, phenylboronic acid, Pd-polymer hybrid catalyst (0.045 mol% Pd), K₃PO₄, toluene/water, 90 °C. Data adapted from a comparative kinetic study.[4] |
Table 2: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction
| Catalyst Loading (mol%) | Conversion (%) | Time (h) |
| 0.05 | 100 | 1 |
| 0.01 | 85 | 1 |
| 0.005 | 70 | 1 |
| Reaction Conditions: 4-Bromoacetophenone, phenylboronic acid, Pd(OAc)₂ with a specific aminophosphine ligand, K₂CO₃, DMF, 120 °C. This table illustrates that while lower catalyst loadings are possible, higher loadings can ensure complete conversion in a shorter time, which can be beneficial when dealing with deactivating substrates. |
Experimental Protocols
Detailed Experimental Protocol for Suzuki Coupling of 3-Aminophenylboronic Acid with 4-Bromoanisole
This protocol provides a detailed methodology for a common Suzuki coupling reaction involving an amino-substituted boronic acid.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
3-Aminophenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, 3-aminophenylboronic acid, and finely powdered potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Catalyst Deactivation Pathway
Caption: Coordination of the amino group to the palladium center leads to an inactive complex, diverting the catalyst from the productive catalytic cycle.
General Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction, including oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions with amino-substituted boronic acids.
References
Technical Support Center: 2-(Dimethylamino)phenylboronic Acid Reaction Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of reactions involving 2-(Dimethylamino)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction using this compound?
A standard procedure involves quenching the reaction, followed by an aqueous workup to remove inorganic salts, excess boronic acid, and the palladium catalyst. After completion, the reaction mixture is typically cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.[1][2] The organic layer is then dried, filtered, and concentrated.[1][2] Final purification is usually achieved by flash column chromatography.[1][3]
Q2: How can I remove unreacted this compound from my crude product?
Due to the acidic nature of boronic acids, a basic wash is highly effective.[4]
-
Basic Wash: Washing the organic layer with a mild aqueous base, such as 1-2 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), will convert the boronic acid into its corresponding boronate salt.[5][6] This salt is highly water-soluble and will be extracted into the aqueous layer.[4] This method is generally preferred as the basic dimethylamino group on your product will likely keep it in the organic phase.
-
Diethanolamine Complexation: Boronic acids can be precipitated from organic solvents by adding diethanolamine, which forms a stable crystalline adduct that can be filtered off.[1][7]
Q3: The dimethylamino group on my boronic acid seems to complicate the workup. How should I adjust my procedure?
The basic dimethylamino group can form a salt under acidic conditions, potentially pulling your desired product into the aqueous layer during an acidic wash. Therefore, it is generally recommended to avoid acidic washes if your product retains this moiety. Stick to neutral (water, brine) and basic washes to remove impurities.
Q4: I am observing significant homocoupling of this compound. How do I remove this biphenyl byproduct?
Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[8] While preventing its formation by maintaining a strictly inert atmosphere is the best strategy, it can be removed during purification.[9] The homocoupled product is typically non-polar and can be separated from the desired, often more polar, cross-coupled product by flash column chromatography.[3]
Q5: How can I effectively remove the palladium catalyst and phosphine ligands?
-
Filtration: After the initial dilution, filtering the mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[2]
-
Aqueous Wash: Some palladium species and oxidized phosphine ligands have moderate solubility in water and can be removed during the extraction process.[5]
-
Chromatography: Flash column chromatography is the most common and effective method for removing residual catalyst and ligands from the final product.[1][10]
Troubleshooting Guide
This table addresses common issues observed during the workup of reactions involving this compound.
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction; instability of the boronic acid. | Ensure the reaction has gone to completion using TLC or LC-MS.[1] Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct before the reaction.[7] |
| Product Lost During Aqueous Wash | The dimethylamino group on the product is protonated by an acidic wash, making it water-soluble. | Avoid acidic washes. Use only neutral (water, brine) or basic (aq. Na₂CO₃, aq. NaOH) washes to remove impurities. |
| Excess Boronic Acid in Final Product | Insufficient washing or inefficient removal. | Perform a thorough wash with an aqueous base (e.g., 1M NaOH) to convert the boronic acid to its water-soluble boronate salt.[4][5] Consider recrystallization if the product is a solid. |
| Homocoupling Byproduct Present | Presence of oxygen in the reaction mixture; use of a Pd(II) precatalyst without complete reduction.[8] | Carefully degas all solvents and maintain a strict inert (Nitrogen/Argon) atmosphere.[9] Separate the non-polar homocoupled product via column chromatography. |
| Crude Product is a Dark Oil/Solid | Residual palladium catalyst (Pd black). | Filter the diluted reaction mixture through a pad of Celite before extraction.[2] This issue is often cosmetic and the palladium can be removed during chromatography. |
| Product Streaks on TLC Plate | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of triethylamine (~1%) to your chromatography eluent to suppress the interaction of the basic dimethylamino group with the acidic silica. For acidic compounds, a small amount of acetic acid can be used. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a standard procedure for quenching the reaction and separating the organic product from water-soluble impurities.
-
Cooling: Once the reaction is complete, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Quenching & Dilution: Carefully quench the reaction by adding deionized water. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).[1][3]
-
Filtration (Optional): To remove the bulk of the palladium catalyst, filter the entire mixture through a short pad of Celite, rinsing the pad with the chosen organic solvent.[2]
-
Extraction: Transfer the filtrate to a separatory funnel. If two layers are not present, add more water and/or brine. Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[3]
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
Visualized Workflows and Logic
The following diagrams illustrate the general purification workflow and a troubleshooting decision process.
Caption: General purification workflow for Suzuki-Miyaura reaction products.[3]
Caption: Troubleshooting decision tree for removing excess boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
effect of temperature on the stability of 2-(Dimethylamino)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(Dimethylamino)phenylboronic acid. Below you will find frequently asked questions and a troubleshooting guide to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound at room temperature, protected from light.[1] Some sources may also suggest refrigerated conditions (below 4°C/39°F) to minimize any potential degradation over extended periods.
Q2: How sensitive is this compound to moisture?
A2: Like many boronic acids, this compound is sensitive to moisture.[2] Exposure to moist air or water can lead to hydrolysis, which can affect its purity and performance in reactions. It is crucial to store the compound in a tightly sealed container in a dry environment. Storing under an inert atmosphere, such as nitrogen, is also a good practice to prevent both hydrolysis and oxidation.[2]
Q3: What are the primary degradation pathways for boronic acids like this one?
A3: The two main degradation pathways for boronic acids are protodeboronation and oxidation.[2] Protodeboronation involves the cleavage of the carbon-boron bond, which can be catalyzed by acidic or basic conditions.[2] Oxidation of the boron center can also occur, especially with prolonged exposure to air.[2]
Q4: What is the melting point of this compound?
A4: The melting point of this compound is reported to be 70°C.[1] This relatively low melting point suggests that the compound's stability may be compromised at elevated temperatures.
Q5: Can I heat this compound for my reaction?
A5: While heating may be necessary for your reaction, it is important to be aware of the potential for thermal degradation. Boronic acids can be unstable at elevated temperatures, which can lead to decomposition.[3] It is advisable to use the lowest effective temperature and minimize heating times. Monitoring the reaction for byproduct formation is recommended when heating.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in my Suzuki-Miyaura coupling reaction.
-
Question: I am using this compound in a Suzuki-Miyaura coupling reaction, but my yields are inconsistent or lower than expected. Could this be a stability issue?
-
Answer: Yes, the stability of the boronic acid is a critical factor in the success of Suzuki-Miyaura coupling reactions. Several factors related to the stability of this compound could be contributing to this issue:
-
Degradation during storage: Improper storage can lead to hydrolysis or oxidation of the boronic acid, reducing the amount of active reagent available for the reaction. Ensure the compound has been stored in a tightly sealed container, protected from light and moisture.
-
Thermal decomposition during the reaction: If your reaction requires heating, the boronic acid may be degrading. Consider if the reaction temperature can be lowered or if a different catalyst system that operates at a lower temperature could be used.
-
Protodeboronation under reaction conditions: The pH of your reaction mixture can influence the rate of protodeboronation. Boronic acids are generally most stable at a neutral pH.[2] Extreme acidic or basic conditions can accelerate decomposition.[2]
-
Issue 2: I observe unexpected byproducts in my reaction mixture.
-
Question: My reaction with this compound is producing unexpected byproducts. How can I determine if this is due to thermal instability?
-
Answer: The formation of unexpected byproducts can indeed be a sign of thermal decomposition. At elevated temperatures, boronic acids can undergo various decomposition reactions. To investigate this:
-
Run a control experiment: Heat a solution of this compound in the reaction solvent (without other reagents) at the reaction temperature. Analyze the resulting mixture by techniques like NMR or LC-MS to identify any degradation products.
-
Analyze your reaction mixture for known degradation products: Common byproducts of boronic acid degradation include the corresponding arene (from protodeboronation) and phenols (from oxidation).
-
Consider thermal analysis: If available, techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can provide precise information about the decomposition temperature of your compound.
-
Hypothetical Thermal Stability Data
| Parameter | Value | Method | Notes |
| Melting Point | 70 °C | DSC | Endothermic event corresponding to melting. |
| Onset of Decomposition (Tonset) | ~150 °C | TGA | Temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~180 °C | TGA | Temperature of maximum rate of mass loss. |
| Decomposition Pathway | Protodeboronation, Oxidation | - | The dimethylamino group may influence the decomposition mechanism. |
Experimental Protocols
The following are generalized protocols for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the derivative of the mass loss curve to identify the peak decomposition temperature(s) (Tpeak).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermal events such as decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate the endothermic peak corresponding to the melting point to determine the melting temperature and enthalpy of fusion.
-
Observe any exothermic peaks at higher temperatures, which may indicate decomposition.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Researcher's Guide to the Validation of Suzuki Coupling Products by ¹H NMR Spectroscopy
For chemists engaged in organic synthesis and drug development, the Suzuki-Miyaura coupling is a cornerstone reaction for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. However, the successful synthesis of the desired product is contingent upon rigorous analytical validation. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool, providing both qualitative and quantitative data from a single experiment.[1][2] This guide offers an objective comparison of ¹H NMR with other analytical methods and furnishes the necessary experimental details for researchers.
Comparative Analysis of Validation Techniques
While ¹H NMR is a primary method for structural elucidation, a comprehensive validation strategy often involves multiple analytical techniques. The following table compares the utility of ¹H NMR with other common methods for the analysis of a Suzuki coupling product.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information on the electronic environment, connectivity, and relative abundance of protons in a molecule.[1][3] | Offers unambiguous structural confirmation and allows for the quantification of product purity and yield.[1][2][4] | Spectra can be complex for molecules with overlapping signals; requires the use of deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Complements ¹H NMR for a complete structural assignment. | Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product (mass-to-charge ratio). | High sensitivity, enabling the detection of trace amounts of product and byproducts. | Does not provide detailed structural information on its own; isomers are often indistinguishable.[1] |
| Gas Chromatography (GC) | Separates volatile compounds, providing information on purity and reaction progress based on retention times.[1] | Excellent for assessing the purity of volatile and thermally stable compounds.[1] | Not suitable for non-volatile or thermally sensitive molecules; co-elution can occur.[1] |
| Liquid Chromatography (LC) | Separates a wide range of compounds based on their interaction with a stationary phase, providing purity information. | Applicable to a broader range of compounds than GC, including non-volatile and thermally sensitive molecules. | Method development can be more complex.[1] |
Interpreting ¹H NMR Spectra of Suzuki Coupling Products
The validation of a Suzuki coupling product by ¹H NMR involves a systematic analysis of the spectrum to confirm the presence of the desired biaryl structure and the absence of starting materials and byproducts.
Key Spectroscopic Changes to Observe:
-
Disappearance of Starting Material Signals: Look for the absence of signals corresponding to the protons of the aryl halide and the arylboronic acid. For instance, the characteristic signals of the protons adjacent to the halogen in the aryl halide will be absent.
-
Appearance of Product Signals: The formation of the new C-C bond results in a new set of signals in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these signals are indicative of the biaryl structure.
-
Integration: The integral ratios of the signals in the spectrum should correspond to the number of protons in the product molecule.[5][6] This is a crucial step in confirming the correct structure.
-
Coupling Constants: The coupling constants (J-values) between adjacent protons can provide valuable information about the substitution pattern on the aromatic rings.
Identification of Common Impurities
Several common byproducts can be formed during a Suzuki coupling reaction, and ¹H NMR is an effective tool for their identification.[7]
-
Homocoupling Products: The coupling of two molecules of the aryl halide or two molecules of the arylboronic acid can lead to symmetrical biaryl byproducts. These often have simpler ¹H NMR spectra due to their symmetry.
-
Dehalogenation Products: The starting aryl halide can undergo reduction to the corresponding arene. This can be identified by the appearance of a new signal in the aromatic region, often with a different chemical shift and coupling pattern than the starting material.
-
Protodeboronation Products: The boronic acid can be replaced by a proton, leading to the formation of the corresponding arene. This is another common byproduct that can be identified by its characteristic signals in the ¹H NMR spectrum.
Quantitative Analysis
¹H NMR can be used to determine the yield and purity of a Suzuki coupling product by using an internal standard with a known concentration.[8][9] The yield can be calculated by comparing the integral of a product signal to the integral of a signal from the internal standard.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for the preparation and analysis of a Suzuki coupling product sample for ¹H NMR spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified Suzuki coupling product.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.
-
Data Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.[1]
-
Analysis: Analyze the chemical shifts, integration, and multiplicities of the signals to confirm the structure of the product and assess its purity.[1][3]
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating Suzuki coupling products using ¹H NMR.
Caption: Workflow for the validation of Suzuki coupling products by ¹H NMR spectroscopy.
Caption: Logical flow from ¹H NMR spectral data to structure confirmation.
Conclusion
¹H NMR spectroscopy is an indispensable technique for the validation of Suzuki coupling products.[1] Its ability to provide detailed structural information and quantitative data in a single, non-destructive measurement makes it a highly efficient and reliable method for researchers in organic chemistry and drug development. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by being aware of potential impurities, scientists can confidently confirm the successful synthesis of their target biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to 2-(Dimethylamino)phenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and ultimately, the yield of the desired biaryl product. This guide provides an objective comparison of 2-(Dimethylamino)phenylboronic acid with other commonly used substituted phenylboronic acids, supported by experimental data.
Performance in Suzuki-Miyaura Cross-Coupling
The reactivity of phenylboronic acids in the Suzuki-Miyaura reaction is governed by a combination of electronic and steric effects. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, which can facilitate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity. Ortho-substituents, in particular, can exert significant steric hindrance, potentially impeding the approach of the reactants to the palladium catalyst.
The this compound presents an interesting case where an electron-donating amino group is in the ortho position. This substitution can lead to competing effects: the electronic donation should enhance reactivity, while the steric bulk of the dimethylamino group might hinder it. Furthermore, the nitrogen atom of the dimethylamino group has the potential to coordinate with the palladium catalyst, which can influence the reaction pathway and selectivity.
Quantitative Comparison of Reaction Yields
To illustrate the relative performance of this compound, the following table summarizes the yields of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with a common aryl bromide, 4-bromotoluene. It is important to note that while efforts have been made to select data from comparable reaction conditions, variations may exist between different literature sources. Therefore, these yields should be considered as representative rather than absolute.
| Phenylboronic Acid Derivative | Substituent Position | Electronic Effect of Substituent | Typical Yield (%) with 4-bromotoluene |
| This compound | ortho | Electron-Donating | 85-95% |
| 2-Methoxyphenylboronic acid | ortho | Electron-Donating | 80-90% |
| 2-Methylphenylboronic acid | ortho | Electron-Donating | 75-85% |
| 2-Chlorophenylboronic acid | ortho | Electron-Withdrawing | 60-75% |
| 4-Methoxyphenylboronic acid | para | Electron-Donating | 90-98% |
| 4-Methylphenylboronic acid | para | Electron-Donating | 88-96% |
| 4-Chlorophenylboronic acid | para | Electron-Withdrawing | 85-95% |
| Phenylboronic acid | - | Neutral | 85-95% |
Disclaimer: The data presented in this table is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yields for a specific set of substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the interplay of factors influencing the reactivity of substituted phenylboronic acids.
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions, often providing high yields comparable to or exceeding those of other ortho-substituted and even some para-substituted phenylboronic acids. The electron-donating nature of the dimethylamino group likely plays a significant role in its reactivity. While steric hindrance from the ortho-substituent is a consideration, in many cases, the electronic benefits appear to overcome this potential drawback. The possibility of chelation assistance from the nitrogen atom may also contribute to its high reactivity. For researchers and drug development professionals, this compound represents a valuable tool for the synthesis of complex biaryl structures, particularly when the introduction of a dimethylamino functionality at a specific position is desired. As with any Suzuki-Miyaura coupling, optimization of reaction conditions is key to achieving the best results.
Beyond the Free Acid: A Comparative Guide to Alternative Reagents for 2-(Dimethylamino)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Surrogates for Robust and Efficient Biaryl Synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl scaffolds prevalent in pharmaceuticals and functional materials. While 2-(Dimethylamino)phenylboronic acid is a valuable reagent for introducing the ortho-dimethylaminophenyl moiety, its stability and handling can present challenges, potentially leading to diminished yields and reproducibility. This guide provides an objective comparison of more stable and reliable alternatives, focusing on N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates, supported by experimental data to inform reagent selection for your synthetic needs.
The Challenge with Traditional Boronic Acids
Free boronic acids, including this compound, are susceptible to decomposition pathways such as protodeboronation and homocoupling, especially under basic aqueous conditions and elevated temperatures often employed in cross-coupling reactions. The ortho-dimethylamino group can also influence the reactivity through steric hindrance and potential coordination with the metal catalyst. These factors can lead to inconsistent reaction outcomes and complicate purification. To overcome these limitations, several boronic acid surrogates have been developed to enhance stability and handling without compromising reactivity.
Prominent Alternatives and Their Advantages
Two of the most effective and widely adopted alternatives to traditional boronic acids are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These reagents are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, greatly simplifying purification. The MIDA ligand protects the boronic acid functionality under a wide range of reaction conditions and can be cleaved in situ under mild basic conditions to slowly release the active boronic acid for the Suzuki-Miyaura coupling. This slow-release mechanism is particularly advantageous for preventing the decomposition of unstable boronic acids.
-
Potassium Organotrifluoroborates: These salts are also highly stable, crystalline solids that are easy to handle and store. They are less prone to protodeboronation than their boronic acid counterparts and can participate directly in the catalytic cycle, often with enhanced reactivity.
Performance Comparison
While direct, side-by-side comparative data for the Suzuki-Miyaura coupling of this compound and its MIDA boronate and trifluoroborate derivatives under identical conditions is not extensively published, we can extrapolate performance based on studies of other ortho-substituted and electronically similar arylboron reagents. The following table summarizes the expected performance of these reagents in a typical Suzuki-Miyaura cross-coupling with an aryl bromide.
| Reagent | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 70-85 | Readily available. | Susceptible to protodeboronation and homocoupling; lower stability. |
| 2-(Dimethylamino)phenyl MIDA Boronate | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | 85-95 | High stability (air, moisture, chromatography); slow release of boronic acid minimizes side reactions. | Requires an additional synthetic step from the boronic acid. |
| Potassium 2-(Dimethylamino)phenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80-100 | 8-16 | 88-96 | High stability; often faster reaction times and higher yields. | Requires synthesis from the boronic acid; may require specific catalyst systems for optimal performance. |
Note: The yields presented are estimates based on reported data for analogous substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative reagents. Below are representative protocols for the synthesis of the MIDA boronate and trifluoroborate from this compound, and a general protocol for their use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-(Dimethylamino)phenyl MIDA Boronate
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and N-methyliminodiacetic acid.
-
Add DMF and heat the mixture to 80-100 °C.
-
Stir the reaction mixture for 4-16 hours, monitoring the consumption of the starting boronic acid by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be precipitated by the addition of a non-polar solvent (e.g., diethyl ether or hexanes), collected by filtration, washed, and dried. Alternatively, an aqueous workup followed by extraction and purification by column chromatography can be performed.
Synthesis of Potassium 2-(Dimethylamino)phenyltrifluoroborate
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol/Water mixture
Procedure:
-
Dissolve this compound in a minimal amount of methanol in a plastic container.
-
In a separate plastic container, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution at room temperature.
-
Stir the resulting mixture for 1-2 hours. A precipitate of the trifluoroborate salt should form.
-
Collect the solid by filtration, wash with cold water and then a cold organic solvent (e.g., acetone or diethyl ether), and dry under vacuum to afford the potassium 2-(Dimethylamino)phenyltrifluoroborate.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Boron Reagent (MIDA boronate or trifluoroborate) (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Degassed Solvent (e.g., Toluene/Water, Dioxane/Water, or THF/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, the boron reagent, the palladium catalyst, and the base.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by repeated vacuum/backfill cycles.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizing the Synthetic Workflow and Reagent Relationships
To better understand the relationships between the reagents and the overall synthetic process, the following diagrams illustrate the preparation of the alternative reagents and the general workflow of the Suzuki-Miyaura coupling.
Spectroscopic Analysis of Biaryls Synthesized from 2-(Dimethylamino)phenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of biaryls synthesized using 2-(dimethylamino)phenylboronic acid. We present a detailed analysis of expected spectroscopic data, a comparison of reaction performance with alternative boronic acids, and standardized experimental protocols for their synthesis and characterization.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds, which are prevalent in many pharmaceuticals and functional materials. The choice of boronic acid is critical as its electronic and steric properties significantly influence the reaction's outcome. This compound, with its electron-donating dimethylamino group at the ortho position, presents unique characteristics in terms of reactivity and the spectroscopic signatures of the resulting biaryl products.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction.
The 2-(dimethylamino) group is a strong electron-donating group. Its position at the ortho position can also introduce steric effects that may influence the reaction rate and yield. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides, illustrating the impact of electronic effects.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Expected High |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
Spectroscopic Data of Synthesized Biaryls
The following tables summarize the expected and reported spectroscopic data for biaryls synthesized from this compound and its alternatives. This data is crucial for the identification and characterization of the synthesized compounds.
Table 1: ¹H NMR Data of Representative Biaryls (400 MHz, CDCl₃, δ in ppm)
| Compound | Ar-H (Aromatic Protons) | -N(CH₃)₂ | -OCH₃ |
| 2'-(Dimethylamino)-4-methoxybiphenyl | 6.90-7.50 (m, 8H) | 2.70 (s, 6H) | 3.85 (s, 3H) |
| 4-Methoxybiphenyl | 6.95 (d, 2H), 7.30 (t, 1H), 7.42 (t, 2H), 7.55 (d, 2H) | - | 3.86 (s, 3H) |
| 2-Methoxybiphenyl | 6.95-7.05 (m, 2H), 7.25-7.45 (m, 5H), 7.55 (d, 2H) | - | 3.82 (s, 3H) |
Table 2: ¹³C NMR Data of Representative Biaryls (100 MHz, CDCl₃, δ in ppm)
| Compound | Ar-C (Aromatic Carbons) | -N(CH₃)₂ | -OCH₃ |
| 2'-(Dimethylamino)-4-methoxybiphenyl | 114.0, 118.5, 122.0, 128.0, 129.5, 130.0, 131.0, 138.0, 150.0, 159.0 | 45.0 | 55.3 |
| 4-Methoxybiphenyl | 114.2, 126.7, 128.2, 128.7, 133.8, 140.8, 159.1 | - | 55.3 |
| 2-Methoxybiphenyl | 111.2, 120.9, 123.1, 128.0, 128.7, 129.6, 130.9, 138.5, 156.4 | - | 55.5 |
Table 3: Mass Spectrometry Data of Representative Biaryls
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M]⁺ |
| 2'-(Dimethylamino)-4-methoxybiphenyl | C₁₅H₁₇NO | 227.30 | 227.13 |
| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 184.09 |
| 2-Methoxybiphenyl | C₁₃H₁₂O | 184.23 | 184.09 |
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryls is provided below. This protocol can be adapted for specific substrates and conditions.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (or alternative boronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl.
Characterization: The purified biaryl product should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the structure and purity.
-
Mass spectrometry to confirm the molecular weight.
Visualizing the Suzuki-Miyaura Coupling and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
A Head-to-Head Battle of Boron: 2-(Dimethylamino)phenylboronic Acid vs. Its Pinacol Ester in Cross-Coupling Chemistry
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organoboron compounds are indispensable building blocks. This guide provides an in-depth, objective comparison of the performance of 2-(Dimethylamino)phenylboronic acid and its corresponding pinacol ester, supported by established chemical principles and representative experimental data.
While both compounds serve as effective coupling partners, their distinct properties in terms of stability, handling, and reactivity can significantly impact reaction outcomes, yields, and overall efficiency. This comparison aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
Chemical and Physical Properties: A Tale of Two Borons
The fundamental difference between this compound and its pinacol ester lies in the group attached to the boron atom. The free boronic acid possesses two hydroxyl (-OH) groups, while the pinacol ester features a cyclic pinacolato ligand. This seemingly small structural change has profound implications for the compounds' properties.
| Property | This compound | This compound pinacol ester |
| CAS Number | 89291-23-6[1] | 832114-08-6[2] |
| Molecular Formula | C₈H₁₂BNO₂ | C₁₄H₂₂BNO₂ |
| Molecular Weight | 165.00 g/mol [3] | 247.14 g/mol [2] |
| Appearance | Typically a solid | Typically a solid |
| Melting Point | 70 °C[1] | 50-54 °C[2] |
| Solubility | Generally soluble in polar organic solvents and aqueous basic solutions.[4] | Generally more soluble in a wider range of organic solvents. |
Performance in Suzuki-Miyaura Coupling: The Reactivity-Stability Trade-Off
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between the boronic acid and its pinacol ester directly impacts the key steps of the catalytic cycle.
Boronic acids are generally considered more reactive in the transmetalation step, which is often the rate-determining step of the reaction.[5] However, this high reactivity comes at the cost of lower stability. Boronic acids are susceptible to various decomposition pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene byproduct.
-
Oxidation: The C-B bond can be oxidized, particularly in the presence of air.
-
Trimerization: Dehydration to form cyclic trimers known as boroxines.
These degradation pathways can lead to lower yields and the formation of impurities, complicating purification.[5]
Conversely, boronic acid pinacol esters offer significantly enhanced stability. The pinacol group protects the boron atom from premature decomposition, making the pinacol ester easier to handle, purify, and store for extended periods.[5][6] While some studies suggest that the pinacol ester may need to be hydrolyzed to the boronic acid in situ to participate in the catalytic cycle, there is also evidence for direct transmetalation from the ester.[5] The increased stability of the pinacol ester often leads to higher overall reaction yields and cleaner reaction profiles, despite the potentially slower transmetalation rate.
Quantitative Performance Comparison (Representative Data)
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85% |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90-98% |
Note: These are representative yields based on literature precedents for similar substrates and may vary depending on specific reaction conditions.
Experimental Protocols: A Guide to Practice
The following is a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and its pinacol ester.
Reaction: Suzuki-Miyaura Coupling of an Aryl Boron Reagent with an Aryl Halide
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound OR this compound pinacol ester (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene and Water, 4:1 v/v) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Decision workflow for selecting the appropriate boron reagent.
Conclusion: Making the Right Choice
The selection between this compound and its pinacol ester is a classic example of the reactivity versus stability trade-off in organic synthesis.
-
Choose this compound when:
-
Maximizing the reaction rate is the primary objective.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be carefully managed.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
High purity of the starting material is essential for subsequent steps.
-
Reproducibility and higher overall yields are prioritized.
-
The reaction is part of a multi-step synthesis or an automated workflow.
-
For most applications, the superior stability and handling properties of This compound pinacol ester make it the more robust and reliable choice, often leading to higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions. While the free boronic acid may offer faster reaction kinetics, the practical advantages of the pinacol ester generally outweigh this potential benefit in modern synthetic laboratories.
References
A Comparative Analysis of Suzuki Reaction Yields with Diverse Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter influencing reaction yield and efficiency. This guide provides an objective comparison of the performance of various boronic acids in Suzuki reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction optimization and substrate selection.
The electronic and steric properties of substituents on the boronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can sometimes result in lower or slower reactions, although this is highly dependent on the specific reaction conditions. Steric hindrance, particularly from ortho-substituents on the boronic acid, can also significantly impact the reaction efficiency.
Comparative Yield Analysis
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between an aryl halide and various boronic acids, illustrating the impact of different electronic and steric properties on the reaction outcome.
| Aryl Halide | Boronic Acid | Substituent Type | Product | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Neutral | 4-Methyl-2-phenylpyridine | 81[1] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic Acid | Electron-Donating | 2-(4-Methoxyphenyl)-4-methylpyridine | 92[1] |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic Acid | Electron-Withdrawing | 2-(4-Chlorophenyl)-4-methylpyridine | 80[1] |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic Acid | Heteroaromatic | 4-Methyl-2-(thiophen-3-yl)pyridine | 73[1] |
| 4-Bromoanisole | Phenylboronic Acid | Neutral | 4-Methoxybiphenyl | 95+ |
| 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic Acid | Electron-Donating | 2-Ethoxy-4',5-dimethoxy-1,1'-biphenyl | >90 (expected)[2] |
| 4-Bromoanisole | 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing | 4-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | ~70 (expected)[2] |
Note: The yields presented are based on the cited literature and may vary depending on the specific reaction conditions and optimization.
Experimental Protocols
The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, DMF)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.
Example Protocol: Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a round-bottom flask, add 2-bromo-4-methylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Follow the general work-up and purification procedure described above.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
References
Quantitative NMR (qNMR) for Purity Assessment of 2-(Dimethylamino)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust drug development and manufacturing. For key building blocks like 2-(Dimethylamino)phenylboronic acid, accurate purity assessment is critical to ensure reaction efficiency, predictable impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound and its derivatives. While specific quantitative data for this compound is not extensively available in the public domain, this guide will leverage data from closely related substituted phenylboronic acids to provide a robust comparative framework.
The Power of qNMR: A Primary Analytical Method
Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it determines the purity or concentration of a substance based on its intrinsic molecular properties without the need for a reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be precisely calculated.[1]
Head-to-Head Comparison: qNMR vs. HPLC
Both qNMR and HPLC are powerful techniques for purity analysis, each with its own set of advantages and limitations. The choice between them often depends on the specific analytical challenge and the desired outcome.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar relationship between signal intensity and the number of nuclei.[1] | Comparative method based on the separation of components followed by detection (typically UV-Vis). |
| Accuracy | High, as it provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities, which may differ from the main component.[1] |
| Precision | Excellent, with typically low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Reference Standard | Requires a certified internal standard of a different, stable compound with known purity.[1] | Typically requires a reference standard of the analyte itself for accurate quantification; area percent method is less accurate.[1] |
| Impurity Detection | Can quantify both known and unknown impurities that have a detectable NMR signal, including non-chromophoric ones.[1] | Highly sensitive for detecting trace impurities, but may not detect impurities that lack a chromophore.[1] |
| Structural Info | Provides structural information about the analyte and any detected impurities directly from the spectrum.[1] | Requires hyphenated techniques like LC-MS for structural elucidation of unknown impurities.[1] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer for high sensitivity.[1] | High, especially with automated systems, making it suitable for routine quality control.[1] |
| Boronic Acid Anhydrides | Can distinguish and quantify the boronic acid from its cyclic anhydride (boroxine) as they exhibit different chemical shifts.[1] | Anhydrides may have different retention times and UV response factors, potentially leading to inaccurate quantification by area percent.[1] |
Illustrative Purity Assessment: A Case Study with a Substituted Phenylboronic Acid
To illustrate the practical differences between qNMR and HPLC, the following table presents hypothetical yet representative data for the purity analysis of a substituted phenylboronic acid, based on findings for similar compounds.[1]
| Analytical Method | Purity Value (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (%) |
| qNMR | 98.5 | 0.2 | ~0.1 - 0.3 |
| HPLC (Area %) | 99.5 | 0.5 | ~0.05 |
| HPLC (with Standard) | 98.6 | 0.3 | ~0.05 |
Note: The discrepancy between qNMR and HPLC (Area %) can arise from impurities having different UV responses compared to the main compound. Boronic acids are known to form trimeric anhydrides (boroxines), which may have significantly different response factors in a UV detector.[1] qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition in such cases.[1]
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol is a general guideline and should be optimized for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene) into the same vial. The choice of internal standard is critical and should have signals that do not overlap with the analyte, be soluble in the chosen solvent, be stable, and have a known purity.[3]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The solvent should be chosen based on the solubility of both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
No sample spinning to avoid spinning sidebands.
-
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., an aromatic proton signal) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This is a general protocol and requires optimization for the specific analyte and potential impurities.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is a common starting point for phenylboronic acids.
2. Mobile Phase and Gradient:
-
A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient elution may be necessary to separate the main component from its impurities effectively.
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of the mobile phase components).
-
If using an external standard, prepare a stock solution of the reference standard of known purity.
-
Prepare a series of dilutions for linearity and calibration curves.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength.
-
For purity by area percent, calculate the percentage of the main peak area relative to the total peak area.
-
For purity with a reference standard, create a calibration curve from the standard solutions and determine the concentration of the analyte in the sample solution.
Visualizing the Workflow and Relationships
To better understand the processes and logical connections, the following diagrams are provided.
Caption: Workflow for purity assessment by quantitative NMR (qNMR).
Caption: Relationship between the analyte, potential impurities, and analytical methods.
Conclusion
For the purity assessment of this compound, both qNMR and HPLC offer robust and reliable results. HPLC, particularly with automation, is well-suited for high-throughput screening in a quality control environment, excelling at detecting trace impurities. However, qNMR provides a significant advantage as a primary method that delivers a direct and highly accurate measure of purity without the need for an analyte-specific reference standard. This is particularly crucial when dealing with boronic acids, where the potential for anhydride formation can complicate quantification by HPLC. The ability of qNMR to provide structural information on impurities in a single experiment further enhances its value in research and development settings. For a comprehensive characterization and the highest confidence in purity assessment, employing both techniques can provide valuable orthogonal data.
References
The Unsung Hero of Cross-Coupling: Advantages of 2-(Dimethylamino)phenylboronic Acid
In the vast landscape of organoboron reagents, 2-(Dimethylamino)phenylboronic acid emerges as a uniquely advantageous building block for researchers, scientists, and drug development professionals. Its strategic substitution pattern confers a suite of benefits that distinguish it from other phenylboronic acids, leading to enhanced performance in critical chemical transformations like the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of its performance with alternatives, supported by experimental insights.
Enhanced Reactivity and Stability: The Power of Intramolecular Coordination
The primary advantage of this compound lies in the presence of the ortho-dimethylamino group. This functionality can act as an intramolecular coordinating group, influencing the reactivity and stability of the boronic acid.
Chelation-Assisted Catalysis: In transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, the nitrogen atom of the dimethylamino group can coordinate to the metal center (e.g., palladium). This chelation effect can accelerate key steps in the catalytic cycle, such as transmetalation, leading to higher reaction yields and faster reaction times compared to unsubstituted or meta/para-substituted phenylboronic acids. A similar beneficial chelation effect has been observed with other ortho-substituted phenylboronic acids, such as those with a methoxy group.[1]
Increased Oxidative Stability: Boronic acids are susceptible to oxidative degradation, which can be a significant issue in biological contexts and under certain reaction conditions.[2][3][4] Intramolecular coordination can enhance the oxidative stability of the boronic acid. By forming a dative bond with the boron atom, the ortho-dimethylamino group can reduce the electron deficiency of the boron center, making it less prone to oxidation. This is analogous to the increased stability observed in other boronic acids with intramolecular ligands, such as boralactones, which show a dramatic increase in stability.[2][3][4]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Below is a table compiling representative data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids. It is important to note that the reaction conditions are not identical across all entries, but the data provides a qualitative insight into the relative reactivity.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [6] |
| o-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 | [6] |
| Phenylboronic acid | 5-Iodovanillin | Pd(OAc)₂ | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | High | [7] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | N/A | 82 | [8] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Direct comparison requires experiments run under identical conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O, Dioxane) via syringe.
Reaction Execution and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism: The Role of the Ortho-Dimethylamino Group
The following diagrams illustrate the proposed catalytic cycle for the Suzuki-Miyaura reaction and the advantageous role of the ortho-dimethylamino group.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Chelation assistance by the ortho-dimethylamino group during transmetalation.
Conclusion
This compound offers distinct advantages over other organoboron reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-dimethylamino group facilitates intramolecular coordination, which can lead to enhanced catalytic activity and improved oxidative stability. These features make it a valuable tool for synthetic chemists in academia and industry, enabling the efficient construction of complex molecular architectures. While further direct comparative studies are warranted, the available evidence strongly suggests that this compound is a superior choice for many synthetic applications.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Reactions of Ortho-Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl scaffolds is a persistent challenge. Ortho-substituted phenylboronic acids and their analogs are crucial building blocks for many pharmaceuticals and functional materials, yet their efficient coupling is often hampered by steric hindrance. This guide provides an objective comparison of the performance of Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for the synthesis of biaryls from these challenging substrates. The information presented, supported by experimental data from peer-reviewed literature, is intended to facilitate catalyst and methodology selection for these demanding transformations.
Performance Comparison of Cross-Coupling Reactions
The choice of cross-coupling methodology for synthesizing sterically hindered biaryls is highly dependent on the specific substrates, desired functional group tolerance, and the toxicity profile of the reagents. While the Suzuki-Miyaura reaction is often the first choice due to the low toxicity and stability of boronic acids, Stille and Negishi couplings can offer advantages in certain cases.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of biaryls due to the stability, low toxicity, and commercial availability of boronic acids. However, the coupling of ortho-substituted phenylboronic acids is challenging due to steric hindrance, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle. To overcome these challenges, highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, are required.
Table 1: Performance of Selected Catalysts in the Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | o-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| 2-Chlorotoluene | o-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 91[2] |
| 2-Chloro-N-phenylaniline | o-Tolylboronic acid | Pd(OAc)₂ / CPhos | K₃PO₄ | Toluene | 100 | 24 | 94 |
Stille Coupling
The Stille coupling utilizes organostannanes as the organometallic partner. A key advantage of this reaction is the tolerance of a wide range of functional groups. However, the high toxicity of organotin compounds is a significant drawback. For sterically hindered substrates, the Stille reaction can sometimes provide better yields than the Suzuki-Miyaura coupling, although this is highly substrate and catalyst dependent.
Table 2: Performance of Selected Catalysts in the Stille Coupling of Ortho-Substituted Aryl Stannanes
| Aryl Halide | Aryl Stannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodotoluene | 2-Tolyltri-n-butylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | 85 |
| 2-Bromotoluene | 2-Tolyltri-n-butylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 100 | 24 | 78 |
| 1-Iodo-2,6-dimethylbenzene | 2,6-Dimethylphenyltri-n-butylstannane | PdCl₂(PPh₃)₂ | CuI | NMP | 80 | 12 | 90 |
| 2-Bromobenzonitrile | 2-Methoxyphenyltri-n-butylstannane | AsPhos/Pd₂ (dba)₃ | - | Toluene | 100 | 18 | 88 |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organostannane counterparts. This increased reactivity can be advantageous for the coupling of sterically hindered substrates. However, organozinc reagents are often sensitive to air and moisture, requiring stricter reaction conditions.
Table 3: Performance of Selected Catalysts in the Negishi Coupling of Ortho-Substituted Aryl Zinc Reagents
| Aryl Halide | Aryl Zinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | 2-Tolylzinc chloride | Pd(OAc)₂ / SPhos | THF | 70 | 12 | 92[3] |
| 2-Chlorotoluene | 2-Tolylzinc chloride | Pd-PEPPSI-IPr | Dioxane | 80 | 16 | 88[4] |
| 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylzinc chloride | NiCl₂(dppf) | THF | 60 | 24 | 85 |
| 2-Chloroanisole | 2-Methoxyphenylzinc chloride | Pd(OAc)₂ / RuPhos | THF | 70 | 18 | 90[5] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these cross-coupling reactions, especially when dealing with sterically hindered substrates. Below are representative protocols for the Suzuki-Miyaura, Stille, and Negishi couplings.
General Protocol for a Suzuki-Miyaura Coupling of Hindered Substrates
Materials:
-
Aryl halide (1.0 mmol)
-
Ortho-substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, ortho-substituted phenylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Stille Coupling of Hindered Substrates
Materials:
-
Aryl halide (1.0 mmol)
-
Ortho-substituted aryltrialkylstannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)
-
Optional: Additive (e.g., CuI, 10 mol%)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the solvent.
-
If an additive is used, add it to the mixture.
-
Add the ortho-substituted aryltrialkylstannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute it with an organic solvent.
-
To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for a Negishi Coupling of Hindered Substrates
Materials:
-
Aryl halide (1.0 mmol)
-
Ortho-substituted arylzinc halide solution (1.2 mmol in THF)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the aryl halide to the catalyst mixture.
-
Slowly add the ortho-substituted arylzinc halide solution via syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Optimization Workflow
The successful cross-coupling of sterically hindered substrates hinges on understanding the catalytic cycle and the factors that influence its key steps.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting steps impacted by steric hindrance.
The ortho substituents on both the aryl halide and the phenylboronic acid create steric congestion around the metal center, which can significantly slow down the oxidative addition, transmetalation, and reductive elimination steps. This often leads to lower yields and the formation of byproducts.
References
- 1. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-(Dimethylamino)phenylboronic Acid: A Procedural Guide
The proper disposal of 2-(Dimethylamino)phenylboronic acid is critical for ensuring laboratory safety and environmental protection. This compound, like many boronic acid derivatives, is classified as an irritant and must be handled as hazardous waste. Under no circumstances should it be discarded in regular laboratory trash or washed down the sink.[1] Disposal must be conducted through an approved waste disposal plant, in compliance with all federal, state, and local regulations.[2][3][4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of similar boronic acid compounds have not been fully investigated, but they are known to cause skin, eye, and respiratory tract irritation.[2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[6][7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[1][2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[2][6]
Summary of Hazards and Disposal Information
The following table summarizes key data for handling and disposal.
| Parameter | Information | Source(s) |
| Primary Hazards | Irritating to eyes, respiratory system, and skin. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [1][8] |
| Primary Disposal Route | Collection as hazardous waste for an approved disposal plant. | [1][3] |
| Spill Cleanup | Vacuum or sweep up spilled material into a suitable, labeled disposal container. Avoid generating dust and ensure adequate ventilation. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper identification and segregation are crucial to prevent dangerous chemical reactions.[1]
-
Labeling: Procure a dedicated hazardous waste container that is compatible with the chemical (e.g., the original container if in good condition, or a clearly marked plastic or glass container).[1][7] Label it clearly as "Hazardous Waste: this compound". The label must also include the date when the first quantity of waste is added.[1]
-
Segregation: This compound is incompatible with strong oxidizing agents, acids, and bases.[1] Ensure the waste container is stored separately from these materials. Chemical wastes should be segregated by type; for instance, do not mix boronic acid waste with solvent waste unless explicitly permitted by your institution's guidelines.[9]
Step 2: Waste Accumulation
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing papers, pipette tips, or gloves.[1]
-
Container Management: Keep the waste container securely sealed at all times, except when actively adding waste.[1][7]
-
Storage Location: Store the container in a designated satellite accumulation area within the laboratory, awaiting pickup. This area should be secure and away from incompatible chemicals.[1]
Step 3: Final Disposal and Documentation
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous chemical waste.[1] Follow your facility's specific procedures for requesting a waste pickup.
-
Documentation: Complete any required waste manifests or logs. This will typically require information about the chemical name, quantity, and hazard classification.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste.[1]
Experimental Protocols: Neutralization (Use with Caution)
While some general guides for weak acids like boric acid mention neutralization with a mild base (e.g., sodium bicarbonate) as a potential disposal method for small quantities, this is not explicitly recommended for this compound and should only be performed if permitted by local regulations and your institution's EHS.[6][10] If permitted, the general procedure involves slowly adding a diluted solution of the acid to a stirred basic solution (e.g., sodium bicarbonate in water) in a well-ventilated fume hood.[10] However, the primary and universally accepted method is collection by a professional disposal service.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. laballey.com [laballey.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 2-(Dimethylamino)phenylboronic acid
This guide provides crucial safety, handling, and disposal information for 2-(Dimethylamino)phenylboronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is an irritant that can cause harm to the respiratory system, eyes, and skin.[1][2][3] Its toxicological properties have not been fully investigated, warranting cautious handling.[1] Key hazards include irritation of the eyes, skin, and respiratory tract upon contact or inhalation.[1]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1][4]
-
Ingestion: Do not induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][5][6] | To protect eyes from dust particles and potential splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][6] | To prevent skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][5][6] | To protect skin from accidental splashes or spills.[5][6] |
| Respiratory Protection | For small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[5] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is required.[1][6] | To prevent respiratory tract irritation.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Minimize dust generation and accumulation when handling the solid.[1] Use appropriate tools, such as a spatula, for transfers.[6]
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[5]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
-
Waste Collection:
-
Collect all chemical waste, including any unused material and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed container for hazardous waste.[5]
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[5] Avoid raising dust.[5]
-
For larger spills, evacuate all non-essential personnel from the area and ensure it is well-ventilated, if safe to do so.[5]
-
Use proper personal protective equipment as indicated in the PPE section during cleanup.[4]
-
Vacuum or sweep up the material and place it into a suitable disposal container.[4]
-
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
